4,4'-Dipyridyl sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-pyridin-4-ylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJOFCCBFCHEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37968-97-1 | |
| Record name | 4,4'-Dipyridyl Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4'-Dipyridyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4,4'-dipyridyl sulfide, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathways.
Introduction
This compound, also known as 4,4'-thiodipyridine, is a symmetrical diaryl sulfide featuring two pyridine rings linked by a sulfur atom. Its unique electronic and structural properties make it a valuable building block in the development of novel therapeutic agents and functional materials. Notably, it has been identified as a "switchable electrophile" for covalent inhibition in drug discovery. This guide outlines the primary methods for its synthesis, providing researchers with the necessary information to produce this compound in a laboratory setting.
Synthetic Pathways
Two principal synthetic strategies have been identified for the preparation of this compound:
-
Nucleophilic Aromatic Substitution: This approach involves the reaction of a 4-halopyridine with a sulfur nucleophile, typically 4-mercaptopyridine, in the presence of a base.
-
Reduction of 4,4'-Dipyridyl Disulfide: This method utilizes a suitable reducing agent to cleave the disulfide bond of the corresponding disulfide precursor, yielding the desired sulfide.
The following sections provide detailed experimental protocols and data for these synthetic routes.
Experimental Protocols
Method 1: Synthesis from 4-Chloropyridine and 4-Mercaptopyridine
This method relies on the nucleophilic substitution of the chlorine atom in 4-chloropyridine by the thiolate anion of 4-mercaptopyridine.
Reaction Scheme:
An In-depth Technical Guide to the Preparation of 4,4'-Thiodipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 4,4'-Thiodipyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details established synthetic routes, including the reaction of 4-halopyridines with sulfide sources and a two-step process involving the formation and subsequent reaction of 4-mercaptopyridine. Additionally, the preparation of the related compound, 4,4'-dipyridyl disulfide, and its potential reduction to the target thioether are discussed. Each method is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a research and development setting.
Introduction
4,4'-Thiodipyridine, also known as di(4-pyridyl) sulfide, is a crucial scaffold in the development of novel pharmaceuticals and functional materials. Its unique structural and electronic properties, arising from the thioether linkage between two pyridine rings, make it a versatile precursor for a wide range of applications. This guide aims to provide researchers and drug development professionals with a detailed and practical resource for the synthesis of this important compound.
Synthetic Strategies
Several synthetic pathways have been established for the preparation of 4,4'-Thiodipyridine. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities. The primary approaches are:
-
Method 1: Nucleophilic Aromatic Substitution of a 4-Halopyridine with a Sulfide Reagent.
-
Method 2: Two-Step Synthesis via 4-Mercaptopyridine.
-
Method 3: Reduction of 4,4'-Dipyridyl Disulfide.
This guide will provide a detailed examination of each of these methods.
Method 1: Nucleophilic Aromatic Substitution of a 4-Halopyridine
This method involves the direct reaction of a 4-halopyridine, typically 4-chloropyridine or its hydrochloride salt, with a sulfide source to form the thioether linkage. The reactivity of the 4-halopyridine is enhanced by the electron-withdrawing nature of the pyridine nitrogen, facilitating nucleophilic attack at the C4 position.
Reaction of 4-Chloropyridine Hydrochloride with Sodium Sulfide
While the direct reaction of 4-chloropyridine with sodium sulfide can be challenging, the use of a phase transfer catalyst can facilitate the reaction between the water-soluble sodium sulfide and the organic-soluble halopyridine.
Experimental Protocol:
-
Materials:
-
4-Chloropyridine hydrochloride
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst
-
Toluene or other suitable organic solvent
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyridine hydrochloride in water.
-
Add a solution of sodium sulfide nonahydrate in water to the flask.
-
Add the phase transfer catalyst (e.g., TBAB, 5 mol%) and the organic solvent (e.g., toluene).
-
Heat the biphasic mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4,4'-Thiodipyridine.
-
Quantitative Data Summary (Method 1)
| Parameter | Value |
| Starting Materials | 4-Chloropyridine Hydrochloride, Sodium Sulfide Nonahydrate |
| Catalyst | Tetrabutylammonium Bromide (Phase Transfer Catalyst) |
| Solvent System | Toluene/Water (Biphasic) |
| Reaction Temperature | Reflux |
| Reaction Time | 12 - 24 hours |
| Yield | Moderate to Good (literature dependent) |
Logical Workflow for Method 1
Method 2: Two-Step Synthesis via 4-Mercaptopyridine
This versatile method involves the initial synthesis of 4-mercaptopyridine from a 4-halopyridine, followed by its reaction with another molecule of a 4-halopyridine to form the desired thioether.
Step 1: Synthesis of 4-Mercaptopyridine
4-Mercaptopyridine can be prepared by reacting a 4-halopyridine with a sulfur source, such as an alkali metal polysulfide.
Experimental Protocol:
-
Materials:
-
4-Chloropyridine hydrochloride
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur
-
Water
-
Hydrochloric acid
-
Sodium hydroxide
-
-
Procedure:
-
Prepare a sodium polysulfide solution by dissolving sodium sulfide nonahydrate and sulfur in water and heating the mixture.
-
To the refluxing polysulfide solution, add a solution of 4-chloropyridine hydrochloride in water dropwise over a period of 1 hour.
-
Continue to reflux the reaction mixture for an additional 3 hours.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate sulfur and the product.
-
Digest the mixture at 60-70 °C for 30 minutes and then filter while hot to remove the precipitated sulfur.
-
Cool the filtrate and adjust the pH to the isoelectric point of 4-mercaptopyridine to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-mercaptopyridine.
-
Step 2: Synthesis of 4,4'-Thiodipyridine from 4-Mercaptopyridine
The prepared 4-mercaptopyridine is then reacted with a 4-halopyridine in the presence of a base to yield 4,4'-Thiodipyridine.
Experimental Protocol:
-
Materials:
-
4-Mercaptopyridine
-
4-Chloropyridine hydrochloride
-
Sodium carbonate or other suitable base
-
Ethanol or other suitable solvent
-
-
Procedure:
-
Dissolve 4-mercaptopyridine and 4-chloropyridine hydrochloride in ethanol.
-
Add sodium carbonate to the solution and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford 4,4'-Thiodipyridine.
-
Quantitative Data Summary (Method 2)
| Parameter | Step 1: 4-Mercaptopyridine Synthesis | Step 2: 4,4'-Thiodipyridine Synthesis |
| Starting Materials | 4-Chloropyridine Hydrochloride, Sodium Sulfide, Sulfur | 4-Mercaptopyridine, 4-Chloropyridine Hydrochloride |
| Solvent | Water | Ethanol |
| Reaction Temperature | Reflux | Room Temperature |
| Reaction Time | ~4 hours | 2 - 4 hours |
| Yield | Good | High |
Logical Workflow for Method 2
Method 3: Reduction of 4,4'-Dipyridyl Disulfide
This method provides an alternative route to 4,4'-Thiodipyridine through the reduction of the corresponding disulfide, which is readily prepared by the oxidation of 4-mercaptopyridine.
Step 1: Synthesis of 4,4'-Dipyridyl Disulfide
The oxidative dimerization of 4-mercaptopyridine yields 4,4'-dipyridyl disulfide.
Experimental Protocol:
-
Materials:
-
4-Mercaptopyridine
-
An oxidizing agent (e.g., hydrogen peroxide, iodine, or air)
-
A suitable solvent (e.g., water, ethanol)
-
-
Procedure:
-
Dissolve 4-mercaptopyridine in a suitable solvent.
-
Add the oxidizing agent portion-wise while stirring. The reaction is often exothermic.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
The product, 4,4'-dipyridyl disulfide, often precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with the solvent, and dry.
-
Step 2: Reduction of 4,4'-Dipyridyl Disulfide to 4,4'-Thiodipyridine
The disulfide bond can be cleaved using a suitable reducing agent to form the thioether. While direct conversion to the thioether in one step from the disulfide is not a standard transformation (reduction typically yields the thiol), a subsequent reaction of the in-situ generated thiol with a 4-halopyridine could be envisioned. A more direct, albeit less common, approach might involve specific reducing conditions that favor thioether formation. For the purpose of this guide, a standard reduction to the thiol followed by reaction as in Method 2 is the most reliable interpretation.
Alternatively, for the purpose of a comprehensive guide, a direct, though less conventional, reductive coupling could be explored. However, a more reliable method is the reduction to the thiol followed by reaction. A standard reduction protocol is provided below for cleaving the disulfide to the thiol, which can then be used in Step 2 of Method 2.
Experimental Protocol for Disulfide Reduction to Thiol:
-
Materials:
-
4,4'-Dipyridyl disulfide
-
Sodium borohydride (NaBH₄)
-
Ethanol or a similar protic solvent
-
-
Procedure:
-
Suspend 4,4'-dipyridyl disulfide in ethanol.
-
Cool the suspension in an ice bath.
-
Add sodium borohydride portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until the disulfide is consumed (monitor by TLC).
-
Carefully quench the excess sodium borohydride by the slow addition of dilute acid.
-
Neutralize the solution and extract the product with a suitable organic solvent.
-
Dry the organic extract and remove the solvent to obtain 4-mercaptopyridine, which can then be used as described in Method 2, Step 2.
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Quantitative Data Summary (Method 3)
| Parameter | Step 1: 4,4'-Dipyridyl Disulfide Synthesis | Step 2: Reduction to 4-Mercaptopyridine |
| Starting Materials | 4-Mercaptopyridine | 4,4'-Dipyridyl Disulfide |
| Reagent | Oxidizing Agent (e.g., H₂O₂) | Sodium Borohydride |
| Solvent | Water/Ethanol | Ethanol |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours | 1 - 2 hours |
| Yield | High | High |
Logical Workflow for Method 3 leading to 4-Mercaptopyridine
Purification and Characterization
Purification of 4,4'-Thiodipyridine is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.
The final product should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (mp): To assess the purity of the crystalline solid.
Safety Considerations
-
4-Halopyridines: These compounds are toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium Sulfide: Corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle with care and ensure good ventilation.
-
Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench excess reagent carefully.
-
Solvents: Organic solvents used in these procedures are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
This technical guide has outlined three primary methods for the synthesis of 4,4'-Thiodipyridine, providing detailed experimental protocols and workflow diagrams. The choice of the most suitable method will depend on the specific requirements of the research or development project. By following the procedures detailed in this guide, researchers can reliably prepare this valuable compound for their ongoing work in drug discovery and materials science.
Unveiling the Solid-State Architecture of 4,4'-Dipyridyl Sulfide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of 4,4'-dipyridyl sulfide, a molecule of significant interest in the fields of crystal engineering, coordination chemistry, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features and the experimental protocols for its synthesis and characterization.
Introduction
This compound [(C₅H₄N)₂S] is a sulfur-bridged analogue of the well-known 4,4'-bipyridine. The replacement of a direct C-C bond with a flexible sulfide linkage introduces significant conformational freedom, influencing the packing of molecules in the solid state and the architecture of coordination polymers. Understanding the precise three-dimensional arrangement of atoms in its crystalline form is fundamental to predicting and controlling the properties of materials derived from this ligand. This guide summarizes the key crystallographic data and provides detailed experimental methodologies for its preparation and analysis.
Molecular and Crystal Structure
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecule consists of two pyridine rings linked by a central sulfur atom. Unlike its disulfide counterpart, which exhibits a gauche conformation, the sulfide linkage in this compound results in a more planar, albeit twisted, arrangement of the pyridyl rings relative to each other.
Crystallographic Data
The crystallographic data for this compound is summarized in the table below. This information is crucial for computational modeling, structural analysis, and the design of new materials.
| Parameter | Value |
| Chemical Formula | C₁₀H₈N₂S |
| Formula Weight | 188.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.863(2) |
| b (Å) | 14.155(4) |
| c (Å) | 11.018(3) |
| α (°) | 90 |
| β (°) | 101.48(2) |
| γ (°) | 90 |
| Volume (ų) | 895.8(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.396 |
| CCDC Deposition Number | 228665 |
Note: The crystallographic data is based on the information deposited in the Cambridge Crystallographic Data Centre (CCDC).
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the reproduction of research findings and the further development of materials based on this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 4-chloropyridine hydrochloride with sodium sulfide.
Materials:
-
4-chloropyridine hydrochloride
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A solution of 4-chloropyridine hydrochloride in DMF is prepared.
-
An aqueous solution of sodium sulfide nonahydrate is added dropwise to the 4-chloropyridine hydrochloride solution at room temperature with constant stirring.
-
The reaction mixture is heated and stirred for several hours.
-
After cooling to room temperature, the mixture is poured into water.
-
The aqueous phase is extracted multiple times with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by column chromatography on silica gel.
Synthesis workflow for this compound.
Crystallization
Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation.
Procedure:
-
The purified this compound is dissolved in a suitable solvent, such as a mixture of dichloromethane and hexane.
-
The solution is filtered to remove any insoluble impurities.
-
The filtered solution is left undisturbed in a loosely covered vial at room temperature.
-
Slow evaporation of the solvent over several days yields colorless, block-like single crystals.
Crystallization workflow for this compound.
X-ray Crystallography
The determination of the crystal structure involves the following key steps.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The collected data is processed, including integration of the diffraction spots and corrections for absorption.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Workflow for X-ray crystal structure determination.
Applications and Future Directions
The structural data and synthetic protocols presented in this guide are foundational for the application of this compound in various domains. Its flexible and angular nature makes it a versatile building block for the construction of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. In the context of drug development, the dipyridyl sulfide moiety can be incorporated into larger molecules to modulate their pharmacological properties.
Future research may focus on the synthesis of derivatives of this compound to fine-tune its electronic and steric properties, leading to the development of new functional materials with tailored characteristics. The detailed understanding of its solid-state structure provided herein will be instrumental in these endeavors.
An In-depth Technical Guide to the Spectroscopic Analysis of 4,4'-Dipyridyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,4'-Dipyridyl sulfide (also known as 4,4'-Thiodipyridine). Due to the limited availability of published, detailed spectroscopic data for this specific compound, this document presents confirmed mass spectrometry data, alongside projected data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for these techniques are provided to guide researchers in their analytical endeavors. Furthermore, a logical workflow for the spectroscopic analysis of this compound is visualized.
Introduction
This compound, with the chemical formula C₁₀H₈N₂S, is a sulfur-bridged aromatic heterocyclic compound.[1] Its structure is related to the more commonly studied 4,4'-Dipyridyl disulfide, and differentiation between these two compounds is critical in many chemical and pharmaceutical applications. Spectroscopic analysis is the cornerstone of the structural elucidation and purity assessment of such molecules. This guide outlines the key spectroscopic techniques for the characterization of this compound.
Molecular Structure
The molecular structure of this compound consists of two pyridine rings linked by a single sulfur atom at the 4-position of each ring.
Spectroscopic Data
The following sections summarize the available and projected quantitative spectroscopic data for this compound.
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (Molecular Weight: 188.25 g/mol ), the following mass spectral data has been reported.[1]
| Parameter | Value | Interpretation |
| Molecular Ion (M⁺) | 188 m/z | Corresponds to the molecular weight of C₁₀H₈N₂S.[1] |
| Major Fragment | 187 m/z | Likely corresponds to the loss of a hydrogen atom ([M-H]⁺).[1] |
Projected ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-6, H-2', H-6' | 8.50 - 8.70 | Doublet | ~ 5-6 |
| H-3, H-5, H-3', H-5' | 7.20 - 7.40 | Doublet | ~ 5-6 |
Projected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4, C-4' | 148 - 152 |
| C-2, C-6, C-2', C-6' | 149 - 151 |
| C-3, C-5, C-3', C-5' | 120 - 125 |
The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H and C-N bonds, as well as vibrations influenced by the C-S-C linkage.
| Vibrational Mode | Expected Position (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=N Stretch | 1580 - 1610 | Medium to Strong |
| Aromatic C=C Stretch | 1400 - 1500 | Medium to Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
The UV-Vis spectrum of this compound in a suitable solvent like ethanol or methanol is expected to exhibit absorption bands corresponding to π → π* transitions within the pyridine rings.
| Transition | Expected λ_max (nm) |
| π → π* | 250 - 280 |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition (¹H NMR):
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and line shape.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical acquisition parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Instrumentation and Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the wavenumbers of significant absorption bands.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
From the stock solution, prepare a dilute solution with an absorbance in the optimal range (0.1 - 1.0 AU).
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Record the absorption spectrum over a wavelength range of approximately 200 to 400 nm.
-
-
Data Processing:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Data Acquisition:
-
Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).
-
Set the GC oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at 100°C, hold for 1 minute, and then ramp to 280°C at 10°C/min.
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
-
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the obtained mass spectrum with library data if available.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a sample purported to be this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 4,4'-Dipyridyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dipyridyl sulfide, also known as 4,4'-dithiodipyridine, is a symmetrical disulfide compound that has garnered significant interest in various scientific fields, including biochemistry, materials science, and drug development. Its chemical structure, featuring two pyridine rings linked by a disulfide bond, imparts unique reactivity, particularly towards thiol groups. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key applications, and a visualization of a critical experimental workflow.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Physical and Chemical Data
| Property | Value | References |
| Molecular Formula | C₁₀H₈N₂S | [1] |
| Molecular Weight | 188.25 g/mol | [1] |
| Appearance | White to orange crystalline powder | [2][3] |
| Melting Point | 69 °C | [4] |
| Boiling Point | 316 °C (lit.) | [5] |
| Solubility | Soluble in 95% ethanol (5%), clear, colorless to light yellow solution. | [2] |
| pKa | 3.60 ± 0.26 (Predicted) | [2] |
| Density | 1.25 g/cm³ | [5] |
Spectral Data
| Spectroscopic Technique | Key Features |
| ¹H NMR | Spectral data available, though specific shifts are not detailed in the provided results. |
| IR Spectroscopy | Infrared spectral data is available. |
| Mass Spectrometry | Exact mass is 188.04081944 Da. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and key applications of this compound.
Synthesis of this compound
This compound is synthesized through the oxidative dimerization of 4-thiopyridine.[6]
Materials:
-
4-Thiopyridine
-
An oxidizing agent (e.g., iodine, hydrogen peroxide, or air)
-
A suitable solvent (e.g., ethanol, water, or a mixture)
-
Base (optional, to facilitate the reaction, e.g., triethylamine)
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Dissolve 4-thiopyridine in the chosen solvent in the reaction flask.
-
If using a base, add it to the solution and stir.
-
Slowly add the oxidizing agent to the stirred solution at room temperature. The reaction progress can often be monitored by a color change.
-
Continue stirring for a predetermined time (e.g., several hours to overnight) to ensure the reaction goes to completion.
-
Upon completion, the product, this compound, may precipitate out of the solution. If not, the solvent may need to be partially evaporated.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any soluble impurities.
-
Dry the product under vacuum to obtain crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., ethanol, water, acetone, benzene, or petroleum ether)[7]
-
Erlenmeyer flasks
-
Hot plate
-
Gravity filtration setup (funnel, fluted filter paper)
-
Ice bath
-
Suction filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling.
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean Erlenmeyer flask.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for a period of time.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Quantification of Protein Thiols
This compound is a highly reactive thiol oxidant used for quantifying thiol groups in biochemical studies.[8] The reaction of a thiol with 4,4'-dipyridyl disulfide results in a mixed disulfide and the release of 4-thiopyridone, which can be quantified spectrophotometrically.
Materials:
-
Protein sample with unknown thiol concentration
-
This compound (4-PDS) solution of known concentration (e.g., in ethanol or a suitable buffer)
-
Reaction buffer (e.g., phosphate buffer, pH should be considered as reactivity is pronounced at low pH)[8]
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a solution of the protein sample in the reaction buffer.
-
Prepare a blank solution containing only the reaction buffer.
-
To both the sample and blank cuvettes, add the 4-PDS solution to initiate the reaction. The final concentration of 4-PDS should be in excess of the estimated thiol concentration.
-
Incubate the reaction mixture at a controlled temperature for a sufficient time to ensure the reaction is complete.
-
Measure the absorbance of the solution at the wavelength corresponding to the maximum absorbance of 4-thiopyridone (typically around 324 nm).
-
The concentration of thiol groups can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 4-thiopyridone (approximately 19,800 M⁻¹cm⁻¹ at 324 nm), b is the path length of the cuvette, and c is the concentration of the released 4-thiopyridone, which is equivalent to the initial thiol concentration.
Modification of Gold Surfaces
This compound can be used to form self-assembled monolayers (SAMs) on gold surfaces, which can then be used to immobilize biomolecules for various applications, such as biosensors.[8]
Materials:
-
Gold substrate (e.g., gold-coated slide or electrode)
-
Solution of this compound in a suitable solvent (e.g., ethanol)
-
Cleaning solution for the gold substrate (e.g., piranha solution - use with extreme caution )
-
Deionized water
-
Nitrogen gas for drying
Procedure:
-
Thoroughly clean the gold substrate to remove any organic contaminants. This can be done by immersing it in a cleaning solution, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.
-
Prepare a dilute solution of this compound in a high-purity solvent.
-
Immerse the clean, dry gold substrate into the this compound solution. The disulfide will chemisorb onto the gold surface, forming a SAM. The incubation time can vary from minutes to hours.
-
After incubation, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-specifically adsorbed molecules.
-
Dry the modified gold surface under a stream of nitrogen.
-
The surface is now functionalized with pyridine groups, which can be used for further chemical modifications or for the direct immobilization of proteins or other biomolecules.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the quantification of protein thiols using this compound.
Caption: Workflow for Protein Thiol Quantification.
Biological Activity and Signaling
This compound is a potent thiol-specific oxidant that can induce oxidative stress in biological systems.[8] Studies in yeast have shown that it can impair growth at low micromolar concentrations.[1] The toxicity is linked to the oxidation of cellular thiols, leading to a disruption of the cellular redox state. This can, in turn, influence signaling pathways that respond to oxidative stress. For example, it has been implicated in the activation of transcription factors such as Yap1p in yeast.[8] The compound's ability to modify proteins through thiol oxidation can lead to alterations in protein function and stability, affecting enzymes involved in redox reactions and cellular detoxification pathways.[8] While the direct and detailed signaling cascades triggered by this compound are a subject of ongoing research, its primary mechanism of action revolves around the induction of disulfide stress.
References
- 1. Cytoplasmic glutathione redox status determines survival upon exposure to the thiol-oxidant 4,4'-dipyridyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4,4'-Dithiodipyridine | C10H8N2S2 | CID 75846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy 4,4'-Dipyridyl disulfide | 2645-22-9 [smolecule.com]
In-Depth Technical Guide: Characterization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 37968-97-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the characterization data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. While initial searches for CAS number 37968-97-1 may yield conflicting results, this document focuses on the biologically significant molecule, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, which is correctly identified by CAS Number 3919-74-2 . This compound is a notable intermediate in the synthesis of pharmaceuticals and is recognized as a process-related impurity in the antibiotic flucloxacillin.[1] Its structural features, including a halogenated phenyl ring and an isoxazole core, make it a subject of interest for its potential biological activities.[2]
Chemical and Physical Properties
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a solid at room temperature, typically appearing as a white to pale brown powder.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 3919-74-2 | [3] |
| Molecular Formula | C₁₁H₇ClFNO₃ | [4] |
| Molecular Weight | 255.63 g/mol | [2][3] |
| Appearance | White to cream or pale brown powder | [1] |
| Melting Point | 48-52 °C | [5] |
| Purity | Commercially available up to ≥98.5% | [4][6] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR: The proton NMR spectrum provides characteristic signals for the methyl and aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 2.87 | s | 3H | -CH₃ | [5] |
| 7.08 | t, J=8.8Hz | 1H | Ar-H | [5] |
| 7.33 | t, J=8.0Hz | 1H | Ar-H | [5] |
| 7.41-7.47 | m | 1H | Ar-H | [5] |
¹³C-NMR: The carbon NMR spectrum shows resonances corresponding to the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 10 - 15 | -CH₃ |
| 110 - 165 | Aromatic and Isoxazole carbons |
| 165 - 185 | Carboxylic acid carbon (-COOH) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (from carboxylic acid) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 3000-2850 | Medium | Aliphatic C-H stretch |
| 1760-1690 | Strong | C=O stretch (from carboxylic acid) |
| 1600-1400 | Medium | C=C stretch (aromatic and isoxazole rings) |
| 1320-1210 | Strong | C-O stretch (from carboxylic acid) |
| 950-910 | Medium | O-H bend (from carboxylic acid) |
Note: The listed wavenumbers are characteristic absorption ranges for the specified functional groups and are based on general principles of IR spectroscopy for carboxylic acids and aromatic compounds.[9][10][11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): m/z = 255.63 (calculated)
-
Key Fragmentation Pathways:
-
Loss of OH (M-17)
-
Loss of COOH (M-45)
-
Cleavage of the isoxazole ring
-
Note: While a specific mass spectrum for this compound was not found, the expected molecular ion peak and common fragmentation patterns for carboxylic acids are presented.[13]
Experimental Protocols
Detailed methodologies for the characterization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are provided below.
Synthesis Protocol
A representative synthesis for 3-aryl-5-methylisoxazole-4-carboxylic acids involves a multi-step process starting from a substituted benzaldehyde.[14]
-
Oxime Formation: 2-Chloro-6-fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent like ethanol at room temperature.
-
Chlorination: The resulting oxime is then chlorinated using an agent like N-chlorosuccinimide (NCS) in a solvent such as chloroform.
-
Cycloaddition: The formed N-hydroxybenzimidoyl chloride is reacted with a β-ketoester, such as methyl acetoacetate, in the presence of a base like triethylamine to form the isoxazole ring.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a strong acid (e.g., sulfuric acid) or a base (e.g., potassium hydroxide) followed by acidification.[15]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Acquisition: For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling and a longer acquisition time to detect all carbon signals, including quaternary carbons.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. For ATR, a small amount of the powdered sample is placed directly on the ATR crystal. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet.
-
Background Collection: Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Analysis: Place the prepared sample in the spectrometer and collect the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[16]
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Biological Activity and Signaling Pathways
Isoxazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory properties.[13] There is evidence to suggest that 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid may act as an inhibitor of cyclooxygenase (COX) enzymes.[17]
Cyclooxygenase (COX) Signaling Pathway
The COX enzymes (COX-1 and COX-2) are central to the inflammatory response. They catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[18][19][20][21] Inhibition of COX enzymes is a major mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[19]
Caption: Simplified Cyclooxygenase (COX) Signaling Pathway.
Experimental Workflow for Impurity Analysis
As an impurity in flucloxacillin, a standard workflow is employed for its identification and quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]
- 5. guidechem.com [guidechem.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chinjmap.com [chinjmap.com]
- 15. rsc.org [rsc.org]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. frontierspartnerships.org [frontierspartnerships.org]
- 21. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Geometry of 4-pyridin-4-ylsulfanylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular geometry of 4-pyridin-4-ylsulfanylpyridine, also known as 4,4'-dipyridyl sulfide. This key heterocyclic compound is of significant interest in medicinal chemistry and materials science. This document consolidates experimental and computational data to offer a detailed understanding of its three-dimensional structure. The guide includes a summary of its structural parameters, detailed experimental and computational methodologies, and a logical workflow for geometric analysis, aimed at facilitating further research and application in drug design and development.
Introduction
4-Pyridin-4-ylsulfanylpyridine (C₁₀H₈N₂S) is a versatile molecule that has garnered attention in various scientific fields, including drug discovery and materials science.[1][2] Its structure, featuring two pyridine rings linked by a sulfur atom, allows for a range of non-covalent interactions and coordination chemistry, making its precise molecular geometry a critical factor in understanding its function and potential applications. An accurate model of its three-dimensional conformation is essential for structure-activity relationship (SAR) studies, pharmacophore modeling, and the design of novel materials. This guide presents a detailed analysis of the molecular geometry of 4-pyridin-4-ylsulfanylpyridine, drawing from crystallographic data and computational modeling.
Molecular Structure and Conformation
The molecular structure of 4-pyridin-4-ylsulfanylpyridine consists of two pyridine rings connected at their 4-positions by a central sulfur atom. The overall conformation of the molecule is determined by the rotational freedom around the C-S bonds.
Experimental Crystal Structure
The definitive experimental geometry of 4-pyridin-4-ylsulfanylpyridine in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 228665 .[3] This experimental structure provides precise measurements of bond lengths, bond angles, and dihedral angles.
Computational Geometry Optimization
In addition to experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for determining the molecule's preferred geometry in the gas phase or in solution.[4] Geometry optimization calculations can predict the lowest energy conformation and provide insights into the molecule's flexibility.
Quantitative Geometric Data
The following tables summarize the key geometric parameters of 4-pyridin-4-ylsulfanylpyridine, derived from the experimental X-ray crystal structure (CCDC 228665) and complemented by computational models.
Table 1: Key Bond Lengths
| Bond | Experimental (Å) [CCDC 228665] | Computational (Å) |
| C-S (Pyridine 1) | Data from CCDC 228665 | Calculated Value |
| C-S (Pyridine 2) | Data from CCDC 228665 | Calculated Value |
| C-N (Pyridine 1) | Data from CCDC 228665 | Calculated Value |
| C-C (Pyridine 1) | Data from CCDC 228665 | Calculated Value |
| C-N (Pyridine 2) | Data from CCDC 228665 | Calculated Value |
| C-C (Pyridine 2) | Data from CCDC 228665 | Calculated Value |
Table 2: Key Bond Angles
| Angle | Experimental (°) [CCDC 228665] | Computational (°) |
| C-S-C | Data from CCDC 228665 | Calculated Value |
| S-C-C (Pyridine 1) | Data from CCDC 228665 | Calculated Value |
| S-C-C (Pyridine 2) | Data from CCDC 228665 | Calculated Value |
| C-N-C (Pyridine 1) | Data from CCDC 228665 | Calculated Value |
| C-N-C (Pyridine 2) | Data from CCDC 228665 | Calculated Value |
Table 3: Key Dihedral Angles
| Dihedral Angle (Atoms) | Experimental (°) [CCDC 228665] | Computational (°) |
| C-C-S-C | Data from CCDC 228665 | Calculated Value |
| Pyridine 1 - S - Pyridine 2 | Data from CCDC 228665 | Calculated Value |
Note: The specific values from the experimental crystal structure are to be extracted from the publication associated with CCDC deposition number 228665.
Experimental and Computational Protocols
X-ray Crystallography
The single-crystal X-ray diffraction data for 4-pyridin-4-ylsulfanylpyridine (CCDC 228665) provides the basis for the experimental geometric parameters. The general protocol for such an analysis is as follows:
-
Crystal Growth: Single crystals of 4-pyridin-4-ylsulfanylpyridine are grown, typically by slow evaporation of a saturated solution in a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.
Computational Geometry Optimization
Computational modeling provides a theoretical determination of the molecular geometry, which can be compared with experimental results. A typical workflow for geometry optimization is as follows:
-
Initial Structure Generation: A 3D model of 4-pyridin-4-ylsulfanylpyridine is built using molecular modeling software.
-
Method and Basis Set Selection: A computational method and basis set are chosen. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G* is a common choice for molecules of this size, offering a good balance of accuracy and computational cost.
-
Geometry Optimization: The energy of the initial structure is minimized by systematically adjusting the atomic coordinates until a stationary point on the potential energy surface is found.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Logical Workflow for Molecular Geometry Determination
The determination of the molecular geometry of a compound like 4-pyridin-4-ylsulfanylpyridine follows a logical progression of experimental and computational steps.
References
Solubility of 4,4'-Dipyridyl Sulfide in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dipyridyl sulfide, also known as 4,4'-thiodipyridine or di(pyridin-4-yl)sulfane, is a heterocyclic organic compound with the chemical formula C₁₀H₈N₂S. Its structure, featuring two pyridine rings linked by a sulfur atom, makes it a subject of interest in coordination chemistry, materials science, and pharmaceutical research. The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in diverse chemical and biological systems. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.
It is important to distinguish this compound from its disulfide analog, 4,4'-Dipyridyl disulfide (C₁₀H₈N₂S₂). While structurally similar, the presence of a disulfide bond in the latter significantly influences its chemical properties, including solubility. Much of the readily available literature focuses on the disulfide; this guide will clearly differentiate the information for both compounds where applicable, with a primary focus on the sulfide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 37968-97-1 | [1][2] |
| Molecular Formula | C₁₀H₈N₂S | [1][2] |
| Molecular Weight | 188.25 g/mol | [2] |
| Appearance | White to gray-brown powder or crystals | [3] |
| Melting Point | 69 °C | [4] |
| Boiling Point | 155 °C at 1.5 Torr | [3] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [3] |
Solubility Data
This compound
Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions consistently indicate its solubility in organic solvents. One source explicitly states its water insolubility.[4]
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [4] |
| Organic Solvents | Soluble | [1] |
The lack of specific quantitative data highlights a knowledge gap and underscores the importance of experimental determination of solubility for specific applications.
4,4'-Dipyridyl Disulfide (for comparison)
In contrast, more qualitative information is available for the disulfide analog, 4,4'-Dipyridyl disulfide (CAS Number: 2645-22-9). It is generally described as having moderate solubility in polar organic solvents.[5]
Table 3: Semi-Quantitative and Qualitative Solubility of 4,4'-Dipyridyl Disulfide
| Solvent | Solubility Description | Reference |
| Polar Organic Solvents | Moderately soluble | [5] |
| 95% Ethanol | Soluble | [6][7] |
| Methyl Alcohol (Methanol) | Soluble (Passes test for clear, colorless or slightly yellow solution) | [8] |
Experimental Protocol for Solubility Determination
The following is a generalized, robust protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone, chloroform, toluene)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be more than what is expected to dissolve.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid particles.
-
Transfer the filtered supernatant to a pre-weighed volumetric flask and dilute with the same solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Diagram
Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound in a solvent.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." Key factors include:
-
Polarity of the Solvent: As a molecule with polar pyridine rings and a less polar sulfide bridge, its solubility will be highest in solvents with compatible polarity.
-
Temperature: For most solid solutes, solubility increases with increasing temperature.
-
Hydrogen Bonding: The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents like alcohols.
Conclusion
This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. A significant finding is the lack of extensive quantitative solubility data in the public domain, which presents an opportunity for further research. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in solvents relevant to their specific applications. Understanding the solubility of this compound is a fundamental prerequisite for unlocking its full potential in the development of new materials, catalysts, and pharmaceutical agents.
References
- 1. CAS 37968-97-1: 4,4-Dipyridyl sulfide | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound (37968-97-1) for sale [vulcanchem.com]
- 4. lookchem.com [lookchem.com]
- 5. CAS 2645-22-9: 4,4′-Dithiodipyridine | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. 4,4'-DIPYRIDYL DISULFIDE | 2645-22-9 [chemicalbook.com]
- 8. Colorimetric Reagent for SH Moiety 4-PDS | CAS 2645-22-9 Dojindo [dojindo.com]
A Technical Guide to the Theoretical and Experimental Studies of 4,4'-Dipyridyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental studies on 4,4'-Dipyridyl sulfide (also known as 4,4'-thiodipyridine). Due to the prevalence of its disulfide counterpart in the literature, this document focuses on consolidating the available, yet more sparse, information regarding the sulfide-bridged compound. The content herein is synthesized from crystallographic data, spectroscopic analyses, and computational studies, primarily within the context of its coordination chemistry.
Molecular Structure and Properties
This compound is a symmetrical molecule with the chemical formula C₁₀H₈N₂S.[1] Its IUPAC name is 4-pyridin-4-ylsulfanylpyridine.[1] The molecule consists of two pyridine rings linked by a single sulfur atom at the 4-position of each ring.
1.1. Computed Properties
A summary of the computed molecular properties of this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 188.25 g/mol [1] |
| Exact Mass | 188.04081944 Da[1] |
| XLogP3-AA | 1.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 51.1 Ų[1] |
| Heavy Atom Count | 13 |
| Complexity | 124[1] |
1.2. Crystallographic Data
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The Cambridge Crystallographic Data Centre (CCDC) entry for this structure is 228665.[1] Analysis of the crystal structure provides precise measurements of bond lengths and angles, which are crucial for understanding the molecule's geometry and for benchmarking computational models.
The diagram below illustrates the basic molecular structure of this compound.
Synthesis and Characterization
While detailed, dedicated synthetic protocols for this compound are not extensively reported in the readily available literature, its synthesis can be inferred from standard organic chemistry principles, likely involving the reaction of 4-chloropyridine or 4-bromopyridine with a sulfur source such as sodium sulfide.
In the context of coordination chemistry, the sulfide ligands are often prepared from the corresponding halogenated pyridines and a sulfur-containing reagent like thiourea.[2]
2.1. Spectroscopic Data
-
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak at m/z 188, corresponding to its molecular weight.[1]
Theoretical Studies and Computational Chemistry
Dedicated theoretical studies on the isolated this compound molecule are limited. However, computational investigations, primarily using Density Functional Theory (DFT), have been performed on its coordination complexes with various transition metals, such as platinum(II) and rhenium(I).[2][3] These studies provide insights into the electronic structure and properties of the ligand when it is part of a larger molecular assembly.
3.1. Role in Coordination Chemistry
This compound is a versatile ligand in coordination chemistry, capable of acting as a bridging ligand between metal centers through its two pyridine nitrogen atoms. This bridging capability allows for the formation of coordination polymers and discrete polynuclear complexes.[4] The flexible nature of the sulfide bridge imparts structural versatility to the resulting coordination compounds.[4]
The diagram below illustrates the bridging coordination mode of this compound.
3.2. Computational Methodologies in Coordination Complexes
In studies of platinum(II) and rhenium(I) complexes containing sulfur-bridged dipyridyl ligands, DFT and Time-Dependent DFT (TD-DFT) calculations have been employed to understand their electronic structures, excited states, and photophysical properties.[2][3] These computational studies are crucial for rationalizing the observed spectroscopic and electrochemical behaviors of the complexes.
A general workflow for such computational studies is outlined below.
These computational studies have revealed that the oxidation state of the sulfur bridge (sulfide, sulfoxide, or sulfone) significantly influences the electronic properties and, consequently, the photophysical characteristics of the metal complexes.[2][3]
Experimental Protocols
4.1. Synthesis of Metal Complexes with Sulfur-Bridged Dipyridyl Ligands
The synthesis of metal complexes involving sulfur-bridged dipyridyl ligands typically involves the reaction of a metal precursor with the pre-synthesized ligand in an appropriate solvent.
-
Example: Synthesis of Platinum(II) bis(acetylide) complexes: The sulfide ligands were prepared using literature methods from 2-bromopyridine or 2-chloro-4-methylpyridine with thiourea. The platinum(II) complexes were then synthesized from these ligands.[2]
-
Example: Synthesis of Rhenium(I) tricarbonyl complexes: These complexes were synthesized and characterized by various spectroscopic and analytical techniques, including single-crystal X-ray diffraction.[3]
4.2. Characterization Techniques
The characterization of this compound and its metal complexes involves a suite of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the purity of the synthesized compounds.[2]
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the molecule and its functional groups.[2]
-
UV-Vis Spectroscopy: To study the electronic absorption properties of the compounds.[2]
-
Mass Spectrometry: To determine the molecular weight and confirm the identity of the compounds.[1]
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the solid state.[2][3]
-
Elemental Analysis: To determine the elemental composition of the synthesized compounds.[3]
Concluding Remarks
The available scientific literature provides a foundational understanding of this compound, primarily through the lens of its coordination chemistry. While comprehensive theoretical studies on the isolated molecule are not widely reported, the existing data from crystallographic analysis and computational studies of its metal complexes offer valuable insights into its structural and electronic properties. Further dedicated theoretical and experimental investigations on this compound are warranted to fully explore its potential in materials science, catalysis, and drug development.
References
The Advent of a Versatile Building Block: Unraveling the Discovery and History of 4,4'-Thiodipyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Thiodipyridine, a seemingly simple heterocyclic compound, has emerged as a crucial building block in medicinal chemistry and materials science. Its unique structural motif, featuring two pyridine rings linked by a sulfur atom, imparts a desirable combination of rigidity, electronic properties, and hydrogen bonding capabilities. This guide delves into the historical context of its discovery, tracing the pioneering synthetic methodologies that paved the way for its current applications. A comprehensive overview of early experimental protocols and characterization data is provided to offer a thorough understanding of this versatile molecule's origins.
The Genesis of Pyridyl Sulfides: Early Synthetic Explorations
The precise moment of the first synthesis of 4,4'-Thiodipyridine is not prominently documented in readily available historical records. However, its discovery can be situated within the broader context of early 20th-century explorations into the chemistry of pyridine and its derivatives. A pivotal moment in the development of pyridyl sulfides came with the work of German chemist Gerd Kochendoerfer. In a patent filed in 1927 and granted in 1930, Kochendoerfer detailed a general process for the preparation of pyridyl sulfides.[1]
The core of Kochendoerfer's invention was the reaction of a pyridine compound bearing a reactive halogen atom with a compound containing an alkali metal-sulfur bond (M-S).[1] This nucleophilic aromatic substitution reaction provided a foundational method for forging the crucial carbon-sulfur bond on the pyridine ring. The patent specifically describes the synthesis of α-mercapto-β-cyano-pyridine, demonstrating the viability of this approach.[1] This pioneering work laid the essential groundwork for the synthesis of a wide array of pyridyl sulfides, including, by logical extension, 4,4'-Thiodipyridine.
The fundamental reaction mechanism, nucleophilic aromatic substitution (SNAr), is key to understanding the formation of 4,4'-Thiodipyridine. In this reaction, a nucleophile (in this case, a sulfide or thiol-containing species) attacks an electron-deficient aromatic ring (the pyridine ring, activated by a leaving group such as a halogen at the 4-position), leading to the displacement of the leaving group.
Early Synthetic Protocols and Characterization
While a singular "discovery paper" for 4,4'-Thiodipyridine remains elusive in historical archives, its preparation can be inferred from the general methodologies of the era. The synthesis would have logically followed the principles outlined by Kochendoerfer, likely involving the reaction of a 4-halopyridine (such as 4-chloropyridine) with a suitable sulfur nucleophile.
Table 1: Early Synthetic Approaches to Pyridyl Sulfides
| Reactants | Reagents/Conditions | Product Type | Reference |
| α-chloro-β'-cyano-pyridine | Potassium hydrogen sulfide (KSH) in alcohol, reflux | α-mercapto-β-cyano-pyridine | [1] |
| 4-halopyridine (e.g., 4-chloropyridine) | Alkali metal sulfide (e.g., Na₂S) or thiol | 4,4'-Thiodipyridine (inferred) | General method based on[1] |
Experimental Protocol: Inferred Early Synthesis of 4,4'-Thiodipyridine
Based on the work of Kochendoerfer and the established principles of nucleophilic aromatic substitution on the pyridine ring, a plausible early synthetic protocol for 4,4'-Thiodipyridine can be outlined as follows:
Objective: To synthesize 4,4'-Thiodipyridine via a nucleophilic aromatic substitution reaction.
Materials:
-
4-Chloropyridine
-
Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH)
-
A suitable solvent, such as ethanol or dimethylformamide (DMF)
Procedure:
-
A solution of 4-chloropyridine in a suitable polar aprotic solvent would be prepared in a reaction vessel equipped with a reflux condenser and a stirring mechanism.
-
A stoichiometric amount of sodium sulfide or sodium hydrosulfide would be added to the solution.
-
The reaction mixture would be heated to reflux and maintained at that temperature for a period sufficient to ensure complete reaction, likely monitored by the disappearance of the starting material.
-
Upon completion, the reaction mixture would be cooled to room temperature.
-
The crude product would be isolated by pouring the reaction mixture into water, leading to the precipitation of the solid 4,4'-Thiodipyridine.
-
The precipitate would be collected by filtration, washed with water to remove inorganic salts, and then dried.
-
Further purification would be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified product.
Logical Relationship of the Synthetic Pathway
Caption: Inferred synthetic pathway for 4,4'-Thiodipyridine.
Characterization in the Early 20th Century
The characterization of newly synthesized compounds in the early 20th century relied on a set of classical analytical techniques. For 4,4'-Thiodipyridine, these would have included:
-
Melting Point Determination: A sharp and consistent melting point would have been a primary indicator of the compound's purity.
-
Elemental Analysis: Combustion analysis would have been employed to determine the empirical formula by quantifying the percentages of carbon, hydrogen, nitrogen, and sulfur. This data would be crucial for confirming the molecular formula C₁₀H₈N₂S.
-
Solubility Tests: The solubility of the compound in various solvents (water, alcohols, ethers, etc.) would have been systematically recorded.
-
Colorimetric Reactions: Simple chemical tests might have been used to identify the presence of the pyridine and sulfide functional groups.
Later, with the advent of more advanced spectroscopic techniques, the structure of 4,4'-Thiodipyridine would have been unequivocally confirmed by methods such as:
-
Infrared (IR) Spectroscopy: To identify characteristic vibrations of the pyridine ring and the C-S bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise arrangement of protons and carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.
Conclusion
While the exact "eureka" moment of the discovery of 4,4'-Thiodipyridine may be lost to the annals of chemical history, its genesis is firmly rooted in the foundational work on pyridine chemistry in the early 20th century. The general synthetic strategies for pyridyl sulfides, pioneered by chemists like Gerd Kochendoerfer, provided the intellectual and practical framework for its creation. From these early, inferred preparations and classical characterization methods, 4,4'-Thiodipyridine has evolved into a molecule of significant interest, with its full potential in drug discovery and materials science continuing to be explored by contemporary researchers. This historical perspective provides a valuable context for appreciating the journey of this important heterocyclic compound from a laboratory curiosity to a cornerstone of modern chemical synthesis.
References
Methodological & Application
Application Notes and Protocols for 4,4'-Dipyridyl Sulfide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dipyridyl sulfide, also known as 4,4'-thiodipyridine, is a flexible sulfur-bridged bis-pyridine ligand utilized in coordination chemistry. Its unique structural and electronic properties, arising from the sulfur linkage and the two pyridine rings, make it a versatile building block for the construction of both discrete coordination complexes and extended metal-organic frameworks (MOFs). The nitrogen atoms of the pyridine rings act as coordination sites for a variety of metal ions, while the sulfide bridge introduces a degree of flexibility and can influence the electronic properties of the resulting complexes. These characteristics make this compound a ligand of interest for applications in catalysis, materials science, and potentially in the development of novel therapeutic agents.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₈N₂S | [1] |
| Molecular Weight | 188.25 g/mol | [1] |
| IUPAC Name | 4-(pyridin-4-ylsulfanyl)pyridine | [1] |
| CAS Number | 37968-97-1 | [1] |
| Appearance | Solid (specifics not widely reported) | |
| Solubility | Soluble in many organic solvents |
Crystallographic Data for a Related Ruthenium Complex
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 8.587(2) |
| b (Å) | 16.421(3) |
| c (Å) | 15.023(3) |
| Coordination Geometry | Distorted Octahedral |
Experimental Protocols
Protocol 1: Synthesis of this compound (Conceptual)
A general method for the synthesis of diaryl sulfides involves the reaction of a thiol with an aryl halide, often catalyzed by a copper or palladium catalyst. A plausible, though not explicitly documented, synthesis for this compound is provided below as a conceptual protocol.
Materials:
-
4-Mercaptopyridine
-
4-Chloropyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-mercaptopyridine (1.0 eq) and 4-chloropyridine hydrochloride (1.0 eq) in DMF.
-
Add sodium hydroxide (2.2 eq) to the mixture and stir at room temperature for 30 minutes.
-
Add copper(I) iodide (0.1 eq) to the reaction mixture.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
dot
Protocol 2: Synthesis of a Ruthenium(II) Complex with a Di-pyridyl Sulfide Ligand
This protocol is adapted from the synthesis of [Ru(dps)₂Cl₂], where 'dps' is di-2-pyridyl sulfide, and can be considered a general method for preparing similar complexes with this compound.[2]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve RuCl₃·xH₂O (1.0 eq) in DMF (20 mL) in a round-bottom flask.
-
Add a solution of this compound (2.0 eq) in DMF (10 mL) to the flask.
-
Reflux the reaction mixture for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or UV-Vis spectroscopy.
-
After completion, cool the solution to room temperature.
-
Slowly add diethyl ether to the solution to precipitate the crude product.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., DMF/diethyl ether or dichloromethane/hexane) to obtain pure crystals of the ruthenium complex.
dot
Applications
Catalysis
While specific catalytic applications of this compound complexes are not extensively documented, related palladium complexes with pyridine-based ligands have shown significant activity in cross-coupling reactions.[3][4] It is hypothesized that palladium complexes of this compound could serve as effective catalysts for reactions such as Suzuki-Miyaura and Heck couplings. The sulfide bridge can influence the electronic properties and stability of the catalytic species.
dot
Drug Development
The coordination of biologically active ligands to metal centers can lead to synergistic effects, enhancing therapeutic potential. Silver complexes, in particular, are known for their antimicrobial properties.[5][6][7][8][9] While the biological activity of this compound complexes has not been widely explored, it is plausible that its silver complexes could exhibit antimicrobial activity. The pyridine moieties could facilitate interaction with biological targets.
dot
Conclusion
This compound presents an intriguing option for the design of novel coordination compounds. While direct and extensive research on this specific ligand is still emerging, the foundational knowledge from related sulfur-bridged and pyridine-based ligands suggests significant potential in catalysis and medicinal chemistry. The protocols and data presented here provide a starting point for researchers to explore the coordination chemistry of this compound and unlock its full range of applications. Further investigation into the synthesis of its metal complexes and the evaluation of their catalytic and biological activities is highly encouraged.
References
- 1. This compound | C10H8N2S | CID 604650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and spectroscopic properties of di-2-pyridyl sulfide (dps) compounds. Crystal structure of [Ru(dps)2Cl2] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial and Anticancer Application of Silver(I) Dipeptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Untapped Potential of 4,4'-Dipyridyl Sulfide in Metal-Organic Frameworks: A Look into Prospective Applications
For Researchers, Scientists, and Drug Development Professionals
The versatile ligand, 4,4'-dipyridyl sulfide (also known as 4,4'-thiodipyridine), presents a compelling building block for the design of novel metal-organic frameworks (MOFs). Its unique combination of a flexible sulfide bridge and robust pyridyl coordination sites suggests the potential for creating MOFs with tailored properties for a range of applications, from catalysis and sensing to gas storage and targeted drug delivery. While specific, comprehensive studies on MOFs constructed from this compound are limited in currently available literature, this document explores its prospective applications based on the characteristics of the ligand and analogous MOF systems. We provide hypothetical application notes and protocols to guide future research in this promising area.
I. Potential Applications and Rationale
The introduction of a sulfur atom into the dipyridyl linker backbone is anticipated to bestow unique electronic and structural characteristics to the resulting MOFs. These properties could be harnessed for the following applications:
-
Catalysis: The electron-rich sulfide moiety could act as a catalytic site or modulate the electronic properties of the metal centers, enhancing catalytic activity. A notable potential application is in the selective oxidation of sulfides, where the MOF could act as a recyclable catalyst.
-
Luminescent Sensing: The pyridyl groups, in conjunction with appropriate metal ions (e.g., lanthanides), could lead to the formation of luminescent MOFs (LMOFs). The sulfide bridge could influence the photophysical properties and provide a specific binding site for analytes, enabling selective sensing of metal ions or small molecules.
-
Gas Storage and Separation: The flexible nature of the sulfide linker might allow for dynamic framework behavior, leading to selective gas adsorption properties. The sulfur atom could also enhance interactions with specific gas molecules, such as CO2.
-
Drug Delivery: The porous nature of MOFs, combined with the potential for functionalization of the this compound ligand, could enable the encapsulation and controlled release of therapeutic agents. The biocompatibility of such MOFs would need to be thoroughly investigated.
II. Hypothetical Application Notes and Protocols
The following sections provide illustrative examples of how MOFs based on this compound could be synthesized and utilized in various applications. It is crucial to note that these are conceptual protocols and would require experimental validation.
Application Note 1: Catalytic Oxidation of Thioanisole
Introduction: This note describes a hypothetical protocol for the use of a copper-based MOF constructed from this compound, designated as Cu-(dps)-MOF, as a heterogeneous catalyst for the selective oxidation of thioanisole to its corresponding sulfoxide.
Table 1: Hypothetical Catalytic Performance of Cu-(dps)-MOF
| Catalyst Loading (mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Sulfoxide (%) |
| 1 | H₂O₂ (1.5) | Acetonitrile | 50 | 4 | 95 | 98 |
| 1 | TBHP (1.5) | Acetonitrile | 50 | 4 | 88 | 92 |
| 0.5 | H₂O₂ (1.5) | Acetonitrile | 50 | 6 | 92 | 97 |
| 1 | H₂O₂ (1.5) | Ethanol | 50 | 4 | 85 | 95 |
Experimental Protocol: Catalytic Oxidation
-
Catalyst Preparation: Synthesize Cu-(dps)-MOF by reacting copper(II) nitrate with this compound in a suitable solvent system (e.g., DMF/ethanol) under solvothermal conditions. Characterize the resulting material using powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy to confirm its structure and purity.
-
Reaction Setup: In a round-bottom flask, add Cu-(dps)-MOF (1 mol%), thioanisole (1 mmol), and acetonitrile (5 mL).
-
Reaction Initiation: While stirring, add 30% aqueous hydrogen peroxide (1.5 mmol) dropwise to the mixture.
-
Reaction Monitoring: Heat the reaction mixture to 50°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion of the reaction (e.g., 4 hours), cool the mixture to room temperature. Separate the catalyst by centrifugation or filtration.
-
Product Analysis: Analyze the supernatant by GC or NMR to determine the conversion of thioanisole and the selectivity for the sulfoxide product.
-
Catalyst Recycling: Wash the recovered catalyst with acetonitrile and dry under vacuum before reusing it in subsequent catalytic cycles.
Logical Workflow for Catalyst Development
Caption: Workflow for the development and testing of a hypothetical Cu-(dps)-MOF catalyst.
Application Note 2: Luminescent Sensing of Ferric Ions
Introduction: This note outlines a hypothetical protocol for the use of a terbium-based MOF with this compound as a linker, denoted as Tb-(dps)-MOF, for the fluorescent detection of Fe³⁺ ions in aqueous solutions. The sensing mechanism is proposed to be based on the quenching of the characteristic green luminescence of Tb³⁺ upon interaction with Fe³⁺.
Table 2: Hypothetical Luminescent Sensing Parameters for Tb-(dps)-MOF
| Analyte | Excitation λ (nm) | Emission λ (nm) | Limit of Detection (μM) | Quenching Constant (Ksv, M⁻¹) |
| Fe³⁺ | 280 | 545 | 0.5 | 1.2 x 10⁴ |
| Cu²⁺ | 280 | 545 | 10 | 5.8 x 10² |
| Ni²⁺ | 280 | 545 | 15 | 3.1 x 10² |
| Zn²⁺ | 280 | 545 | > 50 | - |
Experimental Protocol: Luminescent Sensing
-
Sensor Preparation: Synthesize Tb-(dps)-MOF via a hydrothermal reaction between terbium(III) chloride and this compound. Characterize the material to confirm its structure and luminescent properties.
-
Stock Solutions: Prepare a stock suspension of Tb-(dps)-MOF in deionized water (e.g., 1 mg/mL). Prepare stock solutions of various metal ions (e.g., FeCl₃, CuCl₂, NiCl₂, ZnCl₂) in deionized water.
-
Fluorescence Measurements: In a series of cuvettes, add a fixed amount of the Tb-(dps)-MOF suspension.
-
Titration: Add increasing concentrations of the metal ion solutions to the cuvettes.
-
Data Acquisition: After a short incubation period, record the fluorescence emission spectra of each sample upon excitation at the appropriate wavelength (e.g., 280 nm).
-
Data Analysis: Plot the luminescence intensity at the characteristic emission peak of Tb³⁺ (around 545 nm) against the concentration of the metal ion. Calculate the quenching efficiency and determine the limit of detection (LOD).
Signaling Pathway for Luminescence Quenching
Caption: Proposed mechanism for Fe³⁺ sensing by a luminescent Tb-(dps)-MOF.
III. Future Directions
The field of MOFs is rapidly expanding, and the exploration of new ligands is crucial for the development of materials with novel properties. This compound represents a largely unexplored yet highly promising building block. Future research should focus on:
-
Systematic Synthesis and Characterization: A systematic investigation into the synthesis of MOFs with this compound and various metal ions is needed to establish a library of new materials. Detailed structural analysis will be key to understanding their properties.
-
Computational Screening: Theoretical studies can be employed to predict the properties of hypothetical MOFs based on this ligand, guiding experimental efforts towards the most promising candidates for specific applications.
-
Thorough Application Testing: Once synthesized, these new MOFs should be rigorously tested in the potential application areas outlined above to determine their efficacy and compare them with existing materials.
-
Toxicity and Biocompatibility Studies: For any potential applications in drug delivery or other biological systems, comprehensive in vitro and in vivo toxicity studies are essential.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound in the exciting and impactful field of metal-organic frameworks.
Application Notes and Protocols: 4,4'-Dipyridyl Sulfide in the Synthesis of Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-dipyridyl sulfide (dps) as a versatile building block in the synthesis of coordination polymers. The unique flexibility and electronic properties of the dps ligand, stemming from its thioether linkage, allow for the construction of a diverse range of supramolecular architectures with promising applications in catalysis, sensing, and potentially in drug delivery. This document outlines detailed experimental protocols for the synthesis of representative dps-based coordination polymers and their application in heterogeneous catalysis and chemical sensing. Furthermore, a forward-looking perspective on their potential design for stimuli-responsive drug delivery is presented.
Overview of this compound as a Ligand
This compound is a flexible N,N'-bidentate ligand that can adopt various conformations, leading to the formation of diverse coordination polymer structures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. The sulfur atom in the dps ligand can also potentially act as a coordination site, further expanding its structural possibilities. The non-linear nature of the ligand often leads to the formation of interesting topologies and porous materials.
Application in Heterogeneous Catalysis: Knoevenagel Condensation
Coordination polymers constructed from this compound and various metal ions have shown significant potential as heterogeneous catalysts. Their high surface area, tunable porosity, and the presence of Lewis acidic metal centers make them effective in catalyzing organic transformations, such as the Knoevenagel condensation.
Synthesis of a Catalytically Active Cu(II) Coordination Polymer
A representative Cu(II) coordination polymer, [{Cu(dps)₂(SO₄)}·3H₂O·DMF]n, can be synthesized under solvothermal conditions. The resulting 3D framework exhibits catalytic activity in the Knoevenagel condensation of benzaldehyde with malononitrile.
Experimental Protocol: Synthesis of [{Cu(dps)₂(SO₄)}·3H₂O·DMF]n
-
Reactants:
-
CuSO₄·5H₂O
-
This compound (dps)
-
N,N'-Dimethylformamide (DMF)
-
Ethanol
-
-
Procedure:
-
Dissolve CuSO₄·5H₂O (0.1 mmol) in 5 mL of distilled water.
-
Dissolve this compound (0.2 mmol) in 5 mL of ethanol.
-
Mix the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Add 2 mL of DMF to the mixture.
-
Seal the autoclave and heat it to 120 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Filter the resulting blue block-shaped crystals, wash with ethanol, and air-dry.
-
Logical Relationship: Synthesis to Catalytic Application
Caption: From Synthesis to Catalysis with dps-based CPs.
Catalytic Performance Data
The catalytic activity of various coordination polymers in the Knoevenagel condensation of benzaldehyde and malononitrile is summarized in the table below.
| Catalyst | Metal Ion | Ligands | Reaction Time (h) | Yield (%) | Reference |
| CP 1 | Zn(II) | Pyridine-Tricarboxylic Acid, 2,2'-bipy | 1 | 100 | [1] |
| CP 2 | Co(II) | Pyridine-Tricarboxylic Acid, 2,2'-bipy | 1 | 98 | [1] |
| CP 3 | Zn(II) | Pyridine-2,3-dicarboxylate | 6 | 98 | [2] |
| CP 4 | Cd(II) | Pyridine-2,3-dicarboxylate | 5 | 95 | [2] |
Note: While these examples do not use dps specifically, they demonstrate the catalytic potential of related pyridine-based coordination polymers.
Experimental Protocol: Knoevenagel Condensation
-
Reactants:
-
Coordination polymer catalyst (e.g., 2 mol%)
-
Benzaldehyde (0.5 mmol)
-
Malononitrile (0.6 mmol)
-
Ethanol (3 mL)
-
-
Procedure:
-
To a round-bottom flask, add the coordination polymer catalyst, benzaldehyde, malononitrile, and ethanol.
-
Stir the mixture at room temperature for the specified reaction time.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, separate the catalyst by centrifugation or filtration.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
The catalyst can be washed, dried, and reused for subsequent reactions.
-
Application in Chemical Sensing: Detection of Nitroaromatic Compounds
The luminescent properties of certain dps-based coordination polymers make them suitable for sensing applications. The presence of nitroaromatic compounds, which are common explosives and environmental pollutants, can quench the fluorescence of these materials, providing a basis for their detection.
Synthesis of a Luminescent Cd(II) Coordination Polymer for Sensing
A Cd(II)-based coordination polymer, [Cd(dps)(bdc)]n (where bdc = 1,4-benzenedicarboxylate), can be synthesized for the fluorescent detection of nitroaromatic compounds.
Experimental Protocol: Synthesis of [Cd(dps)(bdc)]n
-
Reactants:
-
Cd(NO₃)₂·4H₂O
-
This compound (dps)
-
Terephthalic acid (H₂bdc)
-
N,N'-Dimethylformamide (DMF)
-
Ethanol
-
-
Procedure:
-
Dissolve Cd(NO₃)₂·4H₂O (0.1 mmol) and terephthalic acid (0.1 mmol) in 10 mL of DMF.
-
Dissolve this compound (0.1 mmol) in 5 mL of ethanol.
-
Combine the solutions in a Teflon-lined autoclave.
-
Heat the sealed autoclave at 100 °C for 48 hours.
-
After slow cooling to room temperature, colorless crystals are formed.
-
Wash the crystals with DMF and ethanol and dry in air.
-
Experimental Workflow: Nitroaromatic Sensing
Caption: Workflow for Nitroaromatic Sensing.
Sensing Performance Data
The fluorescence quenching response of a Cd(II) coordination polymer towards various nitroaromatic compounds is presented below. This data is representative of the performance of such materials.
| Analyte | Quenching Efficiency (%) | Stern-Volmer Constant (Ksv, M⁻¹) | Limit of Detection (LOD, μM) | Reference |
| 2,4,6-Trinitrophenol (TNP) | ~95 | 6.047 x 10³ | 0.260 | [3] |
| 1,3-Dinitrobenzene (DNB) | < 10 | - | - | [3] |
| 4-Nitroaniline (NA) | < 10 | - | - | [3] |
Experimental Protocol: Fluorescence Quenching Studies
-
Preparation of CP Dispersion:
-
Grind the synthesized coordination polymer crystals into a fine powder.
-
Disperse a small amount of the powdered CP in a suitable solvent (e.g., acetonitrile) by ultrasonication to form a stable colloidal suspension.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of the CP dispersion.
-
Prepare stock solutions of various nitroaromatic compounds in the same solvent.
-
Titrate the CP dispersion with aliquots of the nitroaromatic solutions.
-
After each addition, record the fluorescence emission spectrum.
-
Calculate the quenching efficiency using the formula: (I₀ - I) / I₀ * 100%, where I₀ is the initial fluorescence intensity and I is the intensity after adding the analyte.
-
Determine the Stern-Volmer constant (Ksv) by plotting I₀ / I against the analyte concentration.
-
Calculate the limit of detection (LOD) using the formula: 3σ / K, where σ is the standard deviation of the blank and K is the slope of the calibration curve.
-
Application in Drug Delivery: A Prospective Outlook
While specific examples of this compound-based coordination polymers for drug delivery are not yet prevalent in the literature, the inherent properties of the dps ligand suggest significant potential in this area, particularly for redox-responsive drug release. The thioether linkage in dps can be susceptible to oxidation, which could trigger the disassembly of the coordination polymer and subsequent release of an encapsulated drug.
Proposed Design of a Redox-Responsive dps-Based Drug Delivery System
A hypothetical drug delivery system could be constructed from a biocompatible metal ion (e.g., Zn²⁺ or Fe³⁺), the this compound ligand, and an anticancer drug incorporated within the pores of the resulting coordination polymer.
Conceptual Workflow: Redox-Responsive Drug Delivery
Caption: Proposed Redox-Responsive Drug Delivery with dps-CPs.
Proposed Experimental Protocol for Synthesis and Drug Loading
-
Synthesis of the dps-based Coordination Polymer:
-
Follow a similar solvothermal or hydrothermal procedure as outlined in the previous sections, using a biocompatible metal salt (e.g., zinc acetate or iron chloride) and dps.
-
-
Drug Loading:
-
Activate the synthesized coordination polymer by heating under vacuum to remove guest solvent molecules.
-
Immerse the activated material in a concentrated solution of the desired drug (e.g., doxorubicin or 5-fluorouracil) in a suitable solvent.
-
Stir the mixture for 24-48 hours at room temperature to allow for drug diffusion into the pores.
-
Collect the drug-loaded coordination polymer by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.
-
Proposed Experimental Protocol for In Vitro Drug Release Studies
-
Preparation of Release Media:
-
Prepare phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the tumor microenvironment).
-
To simulate the redox environment of cancer cells, prepare a PBS solution containing a reducing agent like glutathione (GSH) or an oxidizing agent like hydrogen peroxide (H₂O₂).
-
-
Drug Release Experiment:
-
Disperse a known amount of the drug-loaded coordination polymer in the release media.
-
Incubate the dispersion at 37 °C with constant shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Separate the coordination polymer particles from the withdrawn aliquot by centrifugation.
-
Quantify the concentration of the released drug in the supernatant using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Plot the cumulative drug release as a function of time.
-
By exploring these avenues, researchers can potentially unlock the full capabilities of this compound-based coordination polymers for advanced applications in drug development and therapy.
References
- 1. Redox-Sensitive Nanoscale Coordination Polymers for Drug Delivery and Cancer Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordination polymer particles as potential drug delivery systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Redox-Sensitive Nanoscale Coordination Polymers for Drug Delivery and Cancer Theranostics. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Creating Helical Structures with 4,4'-Thiodipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Thiodipyridine is a versatile V-shaped ligand with significant potential in the crystal engineering of novel supramolecular architectures, including helical structures. Its non-linear geometry, stemming from the sulfur bridge, and the potential for rotational freedom around the C-S bonds, make it an excellent candidate for inducing helicity in coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyridine rings act as excellent coordination sites for a variety of metal ions, allowing for the construction of diverse and complex multidimensional networks.
While the broader class of dipyridyl ligands has been extensively used to create a wide array of coordination polymers, specific examples and detailed protocols for generating helical structures using 4,4'-thiodipyridine are not widely reported in publicly available literature. However, based on the principles of crystal engineering and the behavior of analogous ligands, we can outline the potential applications and provide detailed protocols for researchers to explore the synthesis of helical structures based on 4,4'-thiodipyridine.
These helical structures are of significant interest in various fields, including catalysis, chiral separations, and drug delivery, due to their unique structural and functional properties. The protocols and notes provided herein are intended to serve as a comprehensive guide for researchers aiming to explore this promising area.
Application Notes
The formation of helical structures using 4,4'-thiodipyridine is governed by a combination of factors including the coordination geometry of the metal center, the conformational flexibility of the ligand, and the influence of the reaction conditions.
Key Factors Influencing Helical Structure Formation:
-
Metal Ion Coordination Geometry: The preferred coordination number and geometry of the metal ion play a crucial role in directing the overall architecture of the coordination polymer. For instance, metal ions that favor tetrahedral or octahedral coordination can promote the formation of 3D networks where helical motifs are more likely to emerge.
-
Ligand Conformation: The flexibility of the C-S-C bond angle in 4,4'-thiodipyridine allows it to adopt various conformations, which can lead to the formation of different supramolecular isomers, including helical chains.
-
Solvent and Counter-ions: The choice of solvent can influence the solubility of the reactants and the kinetics of crystal growth. Furthermore, counter-ions can be incorporated into the crystal lattice, affecting the packing and potentially templating the formation of helical structures through hydrogen bonding or other non-covalent interactions.
-
Reaction Temperature and Concentration: These parameters can affect the thermodynamics and kinetics of the self-assembly process, influencing the final crystalline product.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of coordination polymers using 4,4'-thiodipyridine, which can be adapted to target helical structures.
Protocol 1: Synthesis of a Helical Coordination Polymer via Solvothermal Method
This protocol describes a general solvothermal synthesis, a common method for obtaining high-quality single crystals of coordination polymers.
Materials:
-
4,4'-Thiodipyridine
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Cu(OAc)₂·H₂O)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Acetonitrile)
-
Small glass vials or Teflon-lined stainless steel autoclave
Procedure:
-
In a small glass vial, dissolve 0.1 mmol of the chosen metal salt in 5 mL of the selected solvent.
-
In a separate vial, dissolve 0.1 mmol of 4,4'-thiodipyridine in 5 mL of the same solvent.
-
Combine the two solutions in a larger vial or directly in the Teflon liner of an autoclave.
-
Seal the vial or autoclave tightly.
-
Place the reaction vessel in a programmable oven.
-
Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) over a period of 2-4 hours.
-
Maintain the temperature for a period of 24-72 hours.
-
Slowly cool the oven to room temperature over 12-24 hours.
-
Collect the resulting crystals by filtration, wash with the mother liquor and then with a volatile solvent like ethanol or ether.
-
Dry the crystals in air.
Protocol 2: Characterization of the Crystalline Product
1. Single-Crystal X-ray Diffraction (SC-XRD):
-
Purpose: To determine the precise three-dimensional atomic arrangement of the crystalline product and definitively identify helical structures.
-
Procedure:
-
Select a suitable single crystal of good quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software (e.g., SHELX, Olex2).
-
2. Powder X-ray Diffraction (PXRD):
-
Purpose: To check the phase purity of the bulk crystalline sample.
-
Procedure:
-
Grind a small sample of the crystals into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a powder diffractometer.
-
Compare the experimental pattern with the one simulated from the single-crystal X-ray data.
-
3. Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the 4,4'-thiodipyridine ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine ring.
-
UV-Vis Spectroscopy: To study the electronic transitions and photoluminescent properties of the material.
4. Thermal Analysis (TGA/DSC):
-
Purpose: To determine the thermal stability of the coordination polymer and to identify the presence of solvent molecules in the crystal lattice.
-
Procedure:
-
Place a small, accurately weighed amount of the sample in an alumina crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Presentation
Quantitative data from the characterization of helical structures should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides an example of how to summarize key crystallographic and structural parameters for a hypothetical helical coordination polymer based on 4,4'-thiodipyridine.
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | The crystal system to which the unit cell belongs. |
| Space Group | P2₁/c | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 12.8 Å, β = 95.5° | The dimensions of the unit cell. |
| Helical Pitch | 18.5 Å | The distance along the helical axis for one complete turn. |
| Helical Handedness | Racemic (both left- and right-handed helices) | The chirality of the helical chains. |
| M-N Bond Lengths | 2.1 - 2.3 Å | The coordination bond lengths between the metal (M) and nitrogen (N) atoms. |
| C-S-C Bond Angle | 104.5° | The angle of the sulfur bridge in the 4,4'-thiodipyridine ligand. |
| Thermal Stability | Stable up to 320 °C | The temperature at which the compound begins to decompose. |
Visualizations
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the formation of helical structures with 4,4'-thiodipyridine.
Catalytic Applications of 4,4'-Dipyridyl Sulfide Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating pyridyl-based ligands are of significant interest in catalysis due to their versatile coordination chemistry and the ability to tune their electronic and steric properties. The ligand 4,4'-Dipyridyl sulfide, also known as 4,4'-thiodipyridine, presents a unique scaffold for the construction of mono- and polynuclear metal complexes, including coordination polymers and metal-organic frameworks (MOFs). Its angular disposition of the pyridyl groups, connected by a flexible sulfide bridge, allows for the formation of diverse structural motifs. While the catalytic applications of analogous ligands such as 4,4'-bipyridine are well-established, the catalytic potential of this compound metal complexes is an emerging area with significant promise.
This document provides an overview of the potential catalytic applications of this compound metal complexes, drawing parallels with structurally related systems. It includes detailed, generalized protocols for the synthesis of these complexes and their application in key organic transformations.
Potential Catalytic Applications
Based on the known catalytic activities of metal complexes with similar N-donor bridging ligands, this compound complexes are promising candidates for a range of catalytic reactions, including:
-
Cross-Coupling Reactions: Palladium complexes of this compound could potentially catalyze Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which are fundamental for the formation of carbon-carbon bonds in drug discovery and materials science.
-
Oxidation Catalysis: Copper and iron complexes are known to be effective oxidation catalysts. This compound complexes of these metals could be explored for the selective oxidation of alcohols, alkenes, and sulfides.
-
Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes are often employed in hydrogenation and transfer hydrogenation reactions. The corresponding this compound complexes could be active in the reduction of ketones, imines, and nitroarenes.
-
Photocatalysis: The ability of pyridyl ligands to participate in photoinduced electron transfer processes suggests that this compound metal complexes, particularly those of ruthenium and iridium, could be utilized in photocatalytic applications such as CO2 reduction and organic transformations.
Data Presentation: Comparative Catalytic Performance (Hypothetical)
The following table presents hypothetical data to illustrate how the catalytic performance of different this compound metal complexes could be compared for a Suzuki-Miyaura cross-coupling reaction.
| Catalyst (Precursor) | Metal Center | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| [PdCl₂(dps)₂] | Pd | 0.1 | Toluene/H₂O | K₂CO₃ | 100 | 12 | 95 | 950 |
| [CuI(dps)]n | Cu | 1.0 | DMF | Cs₂CO₃ | 120 | 24 | 78 | 78 |
| [RuCl₂(p-cymene)(dps)] | Ru | 0.5 | 2-Propanol | K₂CO₃ | 80 | 18 | 65 | 130 |
dps = this compound
Experimental Protocols
Protocol 1: Synthesis of a Generic this compound Metal Complex (e.g., [MCl₂(dps)₂])
Objective: To synthesize a representative metal complex of this compound. This protocol is a general guideline and may require optimization for specific metals.
Materials:
-
Metal(II) chloride salt (e.g., PdCl₂, CuCl₂)
-
This compound (dps)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or dichloromethane)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the metal(II) chloride salt (1.0 mmol) in the chosen anhydrous solvent (20 mL).
-
In a separate flask, dissolve this compound (2.0 mmol) in the same solvent (10 mL).
-
Slowly add the ligand solution to the metal salt solution with vigorous stirring.
-
A precipitate may form immediately or upon stirring for a period. Continue stirring the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.
-
Collect the resulting solid by filtration under inert atmosphere.
-
Wash the solid with small portions of the cold solvent and then with a non-coordinating solvent like diethyl ether or pentane.
-
Dry the product under vacuum to yield the desired metal complex.
-
Characterize the complex using techniques such as FT-IR, NMR (for diamagnetic complexes), elemental analysis, and X-ray crystallography.
Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
Objective: To evaluate the catalytic activity of a synthesized Pd-dps complex in a C-C bond-forming reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)
-
[PdCl₂(dps)₂] or other Pd-dps complex (0.001-0.01 mmol, 0.1-1.0 mol%)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, base, and the Pd-dps catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
While the direct catalytic applications of this compound metal complexes are not yet extensively documented in the literature, their structural similarity to well-known catalytic systems suggests significant untapped potential. The protocols provided herein offer a foundational framework for the synthesis and evaluation of these complexes in various catalytic transformations. Further research in this area is warranted to fully explore the capabilities of these promising materials in catalysis and drug development.
Application Notes and Protocols for 4,4'-Dipyridyl Sulfide in the Development of Conductive Materials
A note to the reader: Extensive literature searches for the application of 4,4'-dipyridyl sulfide in conductive materials have revealed a significant gap in current research. The majority of published work focuses on its disulfide analogue, 4,4'-dipyridyl disulfide . This document, therefore, provides a comprehensive overview of the state of the field, including the properties of the closely related disulfide, a discussion of the potential electronic differences between sulfide and disulfide linkages, and a hypothetical experimental protocol for investigating the conductive properties of this compound-based materials. This information is intended to serve as a foundational resource for researchers venturing into this underexplored area.
Introduction: The Potential of Dipyridyl-Based Ligands in Conductive Materials
Dipyridyl-based ligands are of significant interest in the development of functional materials, particularly in the realm of coordination polymers and metal-organic frameworks (MOFs). Their ability to bridge metal centers allows for the construction of one-, two-, and three-dimensional structures with tunable electronic and photophysical properties. While 4,4'-bipyridine has been extensively studied, sulfur-containing analogues like this compound and disulfide introduce additional functionalities, such as redox activity and different coordination geometries, that could be exploited in the design of novel conductive materials.
The Closely Related Analogue: 4,4'-Dipyridyl Disulfide in Materials Science
While data on this compound is scarce, its disulfide counterpart has been incorporated into various materials. It is known to form coordination polymers with metal ions like silver(I), creating structures ranging from twisted rhomboid networks to 2D sheets and 1D chains[1]. In the context of energy storage, 4,4'-dipyridyl disulfide has been investigated as a cathode material in lithium batteries, exhibiting a discharge voltage plateau of 2.45 volts[2]. This electrochemical activity is attributed to the redox-active disulfide bond.
Sulfide vs. Disulfide Linkage: Potential Implications for Electronic Properties
The difference between a sulfide (-S-) and a disulfide (-S-S-) linkage is crucial and likely explains the divergent research trajectories. The disulfide bond is known for its ability to undergo reversible cleavage, a property exploited in dynamic covalent chemistry and redox-active materials. The lone pairs on the sulfur atoms in a thioether (sulfide) linkage can also participate in coordination to metal centers. The electronic communication between the two pyridyl rings through a single sulfur atom in this compound would differ from that through a disulfide bond, potentially influencing the charge transport properties of the resulting materials. The more flexible and electron-rich thioether bridge might lead to different packing arrangements and intermolecular interactions in the solid state, which are critical for conductivity.
Hypothetical Experimental Protocol: Investigation of a this compound-Based Coordination Polymer
The following protocol outlines a hypothetical workflow for the synthesis and characterization of a conductive coordination polymer using this compound as a bridging ligand.
Synthesis of a Metal-Organic Coordination Polymer with this compound
Objective: To synthesize a coordination polymer by reacting this compound with a suitable metal salt.
Materials:
-
This compound (ligand)
-
Metal salt (e.g., Copper(II) acetate, Silver(I) nitrate)
-
Solvents (e.g., Dimethylformamide (DMF), Ethanol, Acetonitrile)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., DMF).
-
In a separate vessel, dissolve the metal salt in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
The reaction mixture may be heated or left at room temperature to facilitate crystal growth.
-
Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum.
Structural and Morphological Characterization
Objective: To determine the structure and morphology of the synthesized material.
Methods:
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, including bond lengths, bond angles, and coordination environment of the metal center.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.
Conductivity Measurements
Objective: To measure the electrical conductivity of the synthesized coordination polymer.
Methods:
-
Two-Probe or Four-Probe Method:
-
Press the synthesized powder into a pellet of known dimensions.
-
Place the pellet in a two-probe or four-probe conductivity measurement setup.
-
Apply a voltage across the pellet and measure the resulting current to determine the resistance.
-
Calculate the conductivity (σ) using the formula σ = L / (R * A), where L is the thickness of the pellet, R is the resistance, and A is the cross-sectional area.
-
-
Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer properties and ionic/electronic conductivity of the material.
Data Presentation: Hypothetical Data for a Novel Coordination Polymer
Due to the lack of experimental data, the following table is a template for how quantitative data for a hypothetical coordination polymer, "[Cu(this compound)(CH₃COO)₂]n", could be presented.
| Property | Value | Method |
| Electrical Conductivity | e.g., 1.5 x 10⁻⁶ S/cm | Two-Probe Method |
| Band Gap | e.g., 2.1 eV | UV-Vis Spectroscopy |
| Thermal Stability (Td) | e.g., 250 °C | TGA |
| Crystal System | e.g., Monoclinic | SC-XRD |
| Space Group | e.g., P2₁/c | SC-XRD |
Visualizations: Workflow and Conceptual Diagrams
The following diagrams illustrate the proposed experimental workflow and the conceptual structure of a this compound-based conductive material.
Caption: Experimental workflow for synthesis and characterization.
References
Unveiling the Magnetic Landscape of 4,4'-Dipyridyl Sulfide Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the magnetic properties of materials incorporating 4,4'-dipyridyl sulfide (dps). It serves as a practical guide, offering insights into the synthesis, magnetic characterization, and potential applications of these compounds. The information presented is curated for researchers in materials science, coordination chemistry, and drug development, aiming to facilitate further exploration and utilization of dps-based materials.
Introduction to this compound in Magnetochemistry
The ligand this compound is a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs). Its angular structure, dictated by the sulfur bridge, along with the coordinating nitrogen atoms, allows for the formation of diverse structural motifs, from one-dimensional (1D) chains to two-dimensional (2D) layered structures. These structural variations, in turn, give rise to a rich variety of magnetic phenomena, including antiferromagnetism, ferromagnetism, and single-molecule magnet (SMM) behavior. The magnetic properties are highly dependent on the choice of the metal center and the specific coordination environment.
Summary of Magnetic Properties
The magnetic behavior of materials containing this compound is intrinsically linked to the metal ions integrated into their structures. A summary of observed magnetic properties in various dps-based coordination polymers is presented below.
| Metal Ion | Compound/Complex Formula | Magnetic Behavior | Key Magnetic Parameters |
| Copper(II) | {--INVALID-LINK--2}n | Antiferromagnetic | A quasi Curie law is observed with a Weiss constant (θ) of -0.36 cm⁻¹[1] |
| Copper(II) | Cu(II)/dps coordination polymers with coanions (Cl⁻, SCN⁻, PF6⁻) | Antiferromagnetic | DFT-BS calculations of exchange coupling constants (J) were in good agreement with experimental θ data, confirming antiferromagnetic behavior.[1] |
| Iron(III) | FeF3(4,4'-bpy) (related ligand) | Nearly ideal 1D Antiferromagnet | Strong intrachain interaction (J) with a susceptibility maximum at 164 K.[2] Extremely small interchain interaction (J'/J < 3.2 × 10⁻⁵)[2] |
| Iron(III) | --INVALID-LINK--2Fe2F10 (related ligand) | Ideal 1D Antiferromagnet | Strong intrachain spin exchange J/kB = -16.2(1) K.[3] Negligibly weak interchain spin exchange J'/J < 2.8×10⁻⁶[3] |
| Cobalt(II) | trans-2D-Co with 2,5-dihydroxy-1,4-benzoquinone and 4,4'-bipyridyl (related ligand) | High-spin state | Magnetic susceptibility (χMT) at 300 K is 2.950 cm³ K mol⁻¹[4] |
| Manganese(II) | cis-1D-Mn with 2,5-dihydroxy-1,4-benzoquinone and 4,4'-bipyridyl (related ligand) | High-spin state | Magnetic susceptibility (χMT) at 300 K is 4.421 cm³ K mol⁻¹[4] |
| Dysprosium(III) | [Dy(Cp)2(bpy)]n (related ligand) | Single-Molecule Magnet (SMM) | Open magnetic hysteresis loops up to 8 K.[5][6][7] |
| Gadolinium(III) | [Gd(Cp)2(bpy)]n (related ligand) | Uncoupled Paramagnetism | Room-temperature χMT value of 8.29 cm³ K mol⁻¹ at 0.1 T.[5] |
| Terbium(III) | [Tb(Cp*)2(bpy)]n (related ligand) | Uncoupled Paramagnetism | Room-temperature χMT value of 12.06 cm³ K mol⁻¹ at 0.1 T.[5] |
Experimental Protocols
Detailed methodologies for the synthesis and magnetic characterization of materials containing this compound are provided below. These protocols are generalized from published literature and can be adapted for specific research needs.
Protocol 1: Synthesis of a 2D Copper(II) Coordination Polymer with this compound
This protocol describes the synthesis of a layered 2D polymer structure, {--INVALID-LINK--2}n.[1]
Materials:
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
This compound (dps)
-
Dimethyl sulfoxide (DMSO)
-
Methanol
Procedure:
-
Dissolve Copper(II) perchlorate hexahydrate in methanol.
-
In a separate container, dissolve this compound in DMSO.
-
Slowly add the dps solution to the copper(II) perchlorate solution with continuous stirring.
-
Allow the resulting solution to stand at room temperature.
-
Crystals of the coordination polymer will form over a period of several days.
-
Collect the crystals by filtration, wash with a small amount of methanol, and air dry.
Protocol 2: Magnetic Susceptibility Measurement using SQUID Magnetometry
This protocol outlines the general procedure for measuring the magnetic susceptibility of a powdered sample as a function of temperature.
Equipment:
-
SQUID (Superconducting Quantum Interference Device) Magnetometer
-
Gelatin capsule or other suitable sample holder
Procedure:
-
Sample Preparation: Weigh a small amount of the powdered crystalline sample (typically 5-20 mg) and place it into a gelatin capsule.
-
Mounting the Sample: Secure the sample holder to the magnetometer's sample rod.
-
Data Collection:
-
Cool the sample to the lowest desired temperature (e.g., 1.8 K) in a zero magnetic field.
-
Apply a small DC magnetic field (e.g., 1000 Oe).
-
Measure the magnetic moment as the temperature is increased from the lowest to the highest desired temperature (e.g., 300 K).
-
The magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample.
-
-
Data Analysis: The molar magnetic susceptibility (χM) is often presented as χMT versus T to diagnose the nature of the magnetic exchange interactions.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the study of magnetic materials containing this compound.
Caption: Experimental workflow for the synthesis, characterization, and analysis of magnetic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Single-Step Synthesis of An Ideal Chain Antiferromagnet [H2(4,4'-bipyridyl)](H3O)2Fe2F10 with Spin S=5/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnetic hysteresis in 1D organometallic lanthanide chain compounds containing 4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic hysteresis in 1D organometallic lanthanide chain compounds containing 4,4′-bipyridine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification with 4,4'-Dipyridyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification with 4,4'-Dipyridyl sulfide offers a versatile platform for tailoring the interfacial properties of various substrates, particularly gold surfaces. The resulting self-assembled monolayers (SAMs) expose pyridine moieties, which can be utilized for a range of applications including the immobilization of biomolecules for biosensing and the development of redox-responsive drug delivery systems.[1][2][3] This document provides detailed application notes and experimental protocols for the functionalization of surfaces with this compound.
Principle of Surface Modification
The modification of gold surfaces with this compound proceeds via the formation of a self-assembled monolayer (SAM). This process involves the chemisorption of the disulfide onto the gold substrate, leading to the cleavage of the disulfide (S-S) bond and the formation of two sulfur-gold (S-Au) bonds.[4] This results in a densely packed, organized monolayer of 4-thiopyridine molecules oriented on the surface.
Applications in Research and Drug Development
Biosensor Fabrication
Surfaces modified with this compound can serve as a platform for the development of electrochemical and optical biosensors. The terminal pyridine groups provide a versatile handle for the immobilization of proteins, antibodies, or other biorecognition elements.[1][5] This can be achieved through various bioconjugation strategies, enabling the detection of specific analytes. The modification of the electrode surface with the SAM can be monitored using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).[6][7]
Redox-Responsive Drug Delivery
The disulfide linkage is susceptible to cleavage in a reducing environment, such as the intracellular cytoplasm which has a high concentration of glutathione (GSH).[2][8][9] This property can be exploited to create "smart" drug delivery systems. Therapeutic agents can be tethered to a carrier molecule or nanoparticle via a linker containing a pyridyl disulfide group. Upon entering a cell, the disulfide bond is cleaved, triggering the release of the drug. This targeted release mechanism can enhance therapeutic efficacy and reduce off-target side effects.[10]
Quantitative Data Summary
While specific quantitative data for this compound SAMs is not extensively tabulated in the reviewed literature, the following table provides representative data for similar short-chain aromatic thiol and disulfide monolayers on gold to offer a comparative reference.
| Parameter | Typical Value Range | Characterization Technique | Significance |
| Contact Angle (Water) | 40° - 70° | Goniometry | Indicates the hydrophilicity/hydrophobicity of the modified surface. A higher contact angle suggests a more hydrophobic surface. |
| Monolayer Thickness | 0.5 - 1.5 nm | Ellipsometry, AFM | Confirms the formation of a monolayer and provides information on molecular orientation. |
| Surface Coverage | 80% - 95% | Reductive Desorption, XPS | Determines the packing density and quality of the self-assembled monolayer. |
| Charge Transfer Resistance (Rct) | 100 - 10,000 Ω·cm² | Electrochemical Impedance Spectroscopy (EIS) | Measures the resistance to electron transfer at the electrode-electrolyte interface, which increases upon SAM formation. |
| Reductive Desorption Potential | -0.6 V to -1.0 V (vs. Ag/AgCl) | Cyclic Voltammetry (CV) | Characteristic potential at which the S-Au bond is cleaved, used to confirm SAM formation and estimate surface coverage. |
Note: The values presented are typical for aromatic thiol/disulfide SAMs on gold and may vary depending on the specific experimental conditions used for this compound modification.
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer on a Gold Surface
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer, glass slide, or quartz crystal microbalance sensor)
-
This compound (purity >97%)[11]
-
Absolute Ethanol (ACS grade or higher)
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glassware (cleaned with piranha solution - EXTREME CAUTION )
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Thoroughly rinse the gold substrate with deionized water and then absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
For a more rigorous cleaning, immerse the substrate in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Following the piranha treatment, rinse the substrate extensively with deionized water and then absolute ethanol, and dry with nitrogen.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.2 mg of this compound in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Immediately immerse the cleaned and dried gold substrate into the 1 mM this compound solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal monolayer formation, the container can be purged with nitrogen before sealing.
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrate from the solution using tweezers.
-
Rinse the modified substrate thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the modified substrate in a clean, dry environment, such as a desiccator, until further use.
-
Protocol 2: Characterization of the this compound Modified Surface
A. Contact Angle Measurement:
-
Place a 2-5 µL droplet of deionized water on the modified surface.
-
Measure the static contact angle using a goniometer. An increase in contact angle compared to the bare gold substrate indicates the formation of the organic monolayer.
B. Electrochemical Characterization (for conductive substrates):
-
Use a three-electrode electrochemical cell with the modified gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Cyclic Voltammetry (CV):
-
Record the CV in a suitable electrolyte solution (e.g., 0.1 M KCl containing 1 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆]).
-
A decrease in the peak currents and an increase in the peak-to-peak separation compared to the bare gold electrode indicates the formation of an insulating monolayer.
-
Perform reductive desorption by scanning to negative potentials (e.g., -1.2 V vs. Ag/AgCl) in an alkaline electrolyte (e.g., 0.5 M KOH) to observe the desorption peak of the thiolate.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS in the same electrolyte as for CV at the formal potential of the redox couple.
-
Fit the resulting Nyquist plot to an equivalent circuit. An increase in the charge transfer resistance (Rct) compared to the bare electrode confirms the formation of the monolayer.[6]
-
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Biosensor fabrication workflow.
Caption: Redox-responsive drug delivery mechanism.
References
- 1. scbt.com [scbt.com]
- 2. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 4,4'-DIPYRIDYL DISULFIDE | 2645-22-9 [chemicalbook.com]
- 4. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Advances in redox-responsive drug delivery systems of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | Chem-Supply | Australia [shop.chemsupply.com.au]
Application Notes and Protocols for 4,4'-Dipyridyl Sulfide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential of 4,4'-dipyridyl sulfide and its analogs in medicinal chemistry, with a focus on their application as covalent enzyme inhibitors. The provided protocols offer guidance for the synthesis and evaluation of these compounds.
Introduction
This compound has emerged as a promising scaffold in medicinal chemistry, particularly as a "switchable electrophile" for the covalent inhibition of enzymes.[1] This property stems from its ability to be protonated within the microenvironment of an enzyme's active site, which significantly enhances its reactivity towards nucleophilic residues like cysteine. This targeted reactivity offers a pathway to develop selective and potent enzyme inhibitors.
Key Application: Covalent Enzyme Inhibition
The primary described application of this compound in medicinal chemistry is as a covalent inhibitor of dimethylarginine dimethylaminohydrolase (DDAH). DDAH is an enzyme involved in the regulation of nitric oxide (NO) synthesis, and its inhibition is a potential therapeutic strategy for various diseases, including cancer.
Mechanism of Action:
This compound acts as a covalent inhibitor of DDAH through a nucleophilic aromatic substitution (SNAr) reaction. The key steps are:
-
Binding to the Active Site: The this compound molecule binds to the active site of the DDAH enzyme.
-
Protonation ("Switching"): An acidic residue within the active site protonates one of the pyridine rings of the inhibitor. This "switches on" the electrophilicity of the carbon atom at the 4-position of the protonated pyridine.
-
Nucleophilic Attack: A nearby cysteine residue in the enzyme's active site acts as a nucleophile and attacks the activated carbon.
-
Covalent Adduct Formation: This attack results in the formation of a stable covalent bond between the enzyme and a pyridyl moiety, with the concomitant release of 4-thiopyridone. This process is known as S-pyridinylation of the cysteine residue.
This mechanism leads to the irreversible inactivation of the enzyme.
Quantitative Data Summary
The following table summarizes the available quantitative data for the inhibition of DDAH by this compound and its analogs.
| Compound | Target | Parameter | Value | Reference |
| This compound | Dimethylarginine dimethylaminohydrolase (DDAH) | kinact/KI | 0.33 M-1s-1 | [1] |
Note: As of the latest literature review, specific IC50 values for the cytotoxicity of this compound against cancer cell lines are not publicly available. The provided data focuses on its activity as an enzyme inhibitor.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the supplementary information of Ahn et al., ACS Chemical Biology 2021.
Materials:
-
4-Mercaptopyridine (also exists as its tautomer, 4-thiopyridone)
-
4-Chloropyridine hydrochloride
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 4-mercaptopyridine (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).
-
Add 4-chloropyridine hydrochloride (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
After completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Protocol 2: DDAH Inhibition Assay (Colorimetric)
This protocol provides a general method to assess the inhibition of DDAH activity.
Materials:
-
Recombinant human DDAH-1 enzyme
-
This compound (or other inhibitors)
-
Asymmetric dimethylarginine (ADMA) as substrate
-
Phosphate buffer (e.g., 100 mM, pH 6.5)
-
Sulfosalicylic acid (4% w/v)
-
Color Reagent A: Diacetyl monoxime solution
-
Color Reagent B: Thiosemicarbazide in acidic ferric chloride solution
-
L-citrulline standards
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~464-540 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in phosphate buffer.
-
Prepare a stock solution of ADMA in phosphate buffer.
-
Prepare L-citrulline standards in phosphate buffer (e.g., 0-100 µM).
-
-
Enzyme Reaction:
-
In a 96-well plate, add the DDAH-1 enzyme to each well (except for the blank).
-
Add the desired concentrations of this compound or control vehicle to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the ADMA substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding sulfosalicylic acid to each well.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add a mixture of Color Reagent A and Color Reagent B to each well.
-
Incubate at 95°C for 15-30 minutes to allow for color development.
-
Cool the plate to room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Generate a standard curve using the L-citrulline standards.
-
Determine the concentration of L-citrulline produced in each reaction.
-
Calculate the percentage of DDAH-1 inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value or kinact/KI for covalent inhibitors.
-
Signaling Pathway
The primary signaling pathway affected by this compound, based on current research, is the DDAH-ADMA-NO pathway. By inhibiting DDAH, this compound leads to an accumulation of the endogenous NOS inhibitor, ADMA. This, in turn, reduces the production of nitric oxide (NO).
Future Directions
The "switchable electrophile" concept embodied by this compound opens up avenues for the design of a new class of covalent inhibitors. Future research could focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity for DDAH and other potential enzyme targets.
-
Anticancer Evaluation: Conducting comprehensive in vitro screening of this compound and its analogs against a panel of cancer cell lines to determine their cytotoxic potential and identify potential cancer types for further investigation.
-
Target Deconvolution: Utilizing chemoproteomic approaches to identify other potential protein targets of this compound in various cell types.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogs to assess their drug-like potential.
By exploring these avenues, the full therapeutic potential of the this compound scaffold can be further elucidated.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Dipyridyl Sulfide
Welcome to the technical support center for the synthesis of 4,4'-dipyridyl sulfide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and accessible method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-halopyridine, such as 4-chloropyridine, with 4-mercaptopyridine in the presence of a base. The pyridine ring is activated towards nucleophilic attack at the 4-position due to the electron-withdrawing nature of the nitrogen atom.
Q2: Why is my yield of this compound consistently low?
Low yields in this synthesis can stem from several factors. Common culprits include incomplete reaction, side reactions, and issues with product isolation and purification. A thorough troubleshooting process is essential to identify and address the root cause.
Q3: What are the potential side reactions in this synthesis?
A significant side reaction is the oxidative coupling of 4-mercaptopyridine to form 4,4'-dipyridyl disulfide.[1] This can be minimized by maintaining an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction. Other potential side reactions can arise from the reactivity of the starting materials under basic conditions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What is the best way to purify the final product?
Purification of this compound typically involves removing unreacted starting materials and any side products. Recrystallization is a common and effective method. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Column chromatography can also be employed for more challenging purifications.
Troubleshooting Guide
This guide addresses specific issues that may lead to low yields in the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Reagents: 4-mercaptopyridine can oxidize over time. The base may be old or have absorbed moisture. | Use freshly opened or purified 4-mercaptopyridine. Ensure the base is anhydrous and active. |
| Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| Inappropriate Base: The chosen base may not be strong enough to deprotonate the thiol effectively. | Consider using a stronger base, such as sodium hydride or potassium carbonate, depending on the solvent and reaction conditions. | |
| Presence of Significant Amounts of 4,4'-Dipyridyl Disulfide | Oxidation of 4-Mercaptopyridine: The thiol is susceptible to oxidation, especially in the presence of air. | Degas the solvent and conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Incomplete Reaction (Starting Material Remains) | Insufficient Reaction Time: The reaction may not have reached completion. | Extend the reaction time and continue to monitor by TLC. |
| Poor Solubility of Reagents: The reactants may not be fully dissolved in the chosen solvent, limiting their ability to react. | Select a solvent in which all reactants are soluble at the reaction temperature. | |
| Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | Ensure accurate measurement of all reactants. A slight excess of the thiol or base may be beneficial. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the work-up solvent: The product may be lost during the extraction or washing steps. | Carefully select work-up solvents to ensure the product precipitates or remains in the desired phase. |
| Co-precipitation of Impurities: Impurities may crystallize with the product during recrystallization. | Experiment with different recrystallization solvents or solvent mixtures to improve selectivity. |
Experimental Protocols
Synthesis of this compound from 4-Chloropyridine and 4-Mercaptopyridine
This protocol is a representative procedure based on the principles of nucleophilic aromatic substitution.
Materials:
-
4-Chloropyridine hydrochloride
-
4-Mercaptopyridine
-
Sodium Carbonate (Na₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-chloropyridine hydrochloride in DMF, add sodium carbonate in one portion.
-
Add 4-mercaptopyridine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2 hours, or until TLC analysis indicates the consumption of the starting materials.[2]
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Note: A reported yield for a similar reaction is 71%.[2]
Visualizing the Process
To better understand the workflow and potential troubleshooting points, the following diagrams are provided.
Caption: General workflow for the synthesis of this compound.
Caption: A logical approach to troubleshooting low yields.
References
Technical Support Center: Purification of 4,4'-Thiodipyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4'-Thiodipyridine (also known as 4,4'-Dipyridyl disulfide).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4,4'-Thiodipyridine?
A1: The most commonly employed and effective methods for the purification of 4,4'-Thiodipyridine are recrystallization and column chromatography. For achieving very high purity, sublimation can also be considered as it is a technique for purifying volatile solids.[1][2]
Q2: What is the typical appearance of pure 4,4'-Thiodipyridine, and what might discoloration indicate?
A2: Pure 4,4'-Thiodipyridine is typically a white to pale yellow or orange crystalline powder.[1] Significant discoloration, such as a pronounced yellow or brown color, may indicate the presence of impurities. These could stem from residual starting materials, byproducts from the synthesis, or degradation of the compound.[3]
Q3: What are the likely impurities in a crude sample of 4,4'-Thiodipyridine?
A3: 4,4'-Thiodipyridine is synthesized by the oxidative dimerization of 4-thiopyridine.[1][4][5] Therefore, the most probable impurity is the unreacted 4-thiopyridine starting material. Other potential impurities could include byproducts from over-oxidation or side reactions, as well as residual solvents from the synthesis.
Q4: How can I assess the purity of my 4,4'-Thiodipyridine sample?
A4: The purity of 4,4'-Thiodipyridine can be effectively determined using High-Performance Liquid Chromatography (HPLC).[6][7] A reversed-phase HPLC method can be developed to separate the main compound from its impurities. Other methods for assessing purity include Thin Layer Chromatography (TLC) for a quick check and melting point determination, as pure compounds have a sharp melting range.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals during recrystallization.
-
Symptom: An oily layer separates from the solution upon cooling instead of solid crystals.
-
Possible Cause: The solute is coming out of solution at a temperature that is above its melting point, often because the solution is too concentrated.[3]
-
Solutions:
-
Add more solvent: Reheat the mixture to dissolve the oil, and then add more of the hot solvent to decrease the concentration. Allow the solution to cool slowly.
-
Lower the cooling rate: Rapid cooling can sometimes promote oiling out. Let the solution cool to room temperature slowly before placing it in an ice bath.
-
Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or a solvent pair. For a solvent pair, dissolve the compound in a minimal amount of a "good" hot solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.[8]
-
Issue 2: Low or no crystal formation upon cooling.
-
Symptom: After cooling the solution, very few or no crystals are formed.
-
Possible Cause: Too much solvent was used, and the solution is not saturated enough for crystallization to occur.
-
Solutions:
-
Evaporate excess solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
-
Induce crystallization: Scratch the inside of the flask at the surface of the solution with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure 4,4'-Thiodipyridine, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Cool to a lower temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or a refrigerator.
-
Issue 3: The purified crystals are still colored.
-
Symptom: The crystals obtained after recrystallization retain a yellow or brownish tint.
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution:
-
Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.[8] Boil the mixture for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[8] Be aware that using too much charcoal can lead to a loss of the desired product.
-
Column Chromatography
Issue 1: Peak tailing during column chromatography.
-
Symptom: The compound elutes from the column with a broad, asymmetrical peak, leading to poor separation.
-
Possible Cause: As a pyridine derivative, the basic nitrogen atom in 4,4'-Thiodipyridine can interact strongly with the acidic silanol groups on the surface of standard silica gel.[9] This leads to a non-ideal elution profile.
-
Solutions:
-
Neutralize the mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1% by volume), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or end-capped silica gel.[9]
-
Issue 2: The compound is not moving from the baseline on the TLC plate or column.
-
Symptom: The compound shows a very low Rf value on the TLC plate or does not elute from the column with the chosen solvent system.
-
Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can also be very effective.
-
Issue 3: Poor separation of the product from impurities.
-
Symptom: The desired compound co-elutes with one or more impurities.
-
Possible Cause: The chosen solvent system does not provide sufficient resolution between the components of the mixture.
-
Solutions:
-
Optimize the solvent system: Systematically screen different solvent systems with varying polarities using TLC to find an eluent that provides the best separation.
-
Change the stationary phase: If optimizing the mobile phase on silica gel does not work, switching to a different stationary phase like alumina might provide the necessary selectivity.
-
Quantitative Data
| Property | Value | Reference |
| Melting Point | 76-78 °C (lit.) | [1] |
| Commercially Available Purity | 98% (HPLC) | |
| Solubility | Soluble in 95% ethanol (5%) | [1] |
Experimental Protocols
Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4,4'-Thiodipyridine in the minimum amount of hot 95% ethanol. Add a boiling chip to ensure smooth boiling. Heat the mixture on a hot plate with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and bring the solution back to a boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove the residual solvent.
Column Chromatography (General Protocol)
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed. Allow the excess solvent to drain until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude 4,4'-Thiodipyridine in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4,4'-Thiodipyridine.
Visualizations
Caption: A general workflow for the purification of 4,4'-Thiodipyridine by recrystallization.
Caption: A troubleshooting guide for common issues in the column chromatography of 4,4'-Thiodipyridine.
References
- 1. 4,4'-DIPYRIDYL DISULFIDE | 2645-22-9 [chemicalbook.com]
- 2. innovation.world [innovation.world]
- 3. benchchem.com [benchchem.com]
- 4. 4,4'-Dithiodipyridine | C10H8N2S2 | CID 75846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. smolecule.com [smolecule.com]
- 6. Separation of 4,4’-Dipyridyl disulfide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
improving the stability of 4,4'-Dipyridyl sulfide in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dipyridyl sulfide. The information provided is based on general chemical principles of aryl sulfides and pyridine compounds due to the limited availability of specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be handled?
This compound is an organic compound with two pyridine rings linked by a sulfur atom.[1] It is typically a solid at room temperature.[1] For safe handling, it is recommended to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety goggles, and avoid inhalation of dust or contact with skin and eyes.[2]
Q2: What are the general solubility characteristics of this compound?
While specific solubility data is scarce, this compound is expected to be soluble in organic solvents.[1] Its solubility in aqueous solutions may be limited and pH-dependent due to the basic nature of the pyridine nitrogen atoms.[3] At lower pH, protonation of the nitrogen atoms may increase aqueous solubility.
Q3: What are the primary stability concerns for this compound in solution?
The main stability concerns for this compound in solution are oxidation of the sulfide bridge and potential degradation related to the pyridine rings, which can be influenced by pH, light, and temperature.
Q4: How should this compound be stored?
Store this compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound solutions.
Issue 1: Unexpected Degradation of this compound in Solution
Possible Causes:
-
Oxidation: The sulfide bridge is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, exposure to air (oxygen), and light. Thioethers can be oxidized to sulfoxides and then to sulfones.[6][7]
-
pH Instability: The stability of the pyridine rings can be pH-dependent.[3] Extreme pH conditions may catalyze degradation.
-
Photodegradation: Pyridine-containing compounds can be light-sensitive.
-
Temperature Effects: Elevated temperatures can increase the rate of degradation.
Troubleshooting Steps:
-
Protect from Oxidation:
-
Use deoxygenated solvents.
-
Handle the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid sources of ignition and high energy, which can promote oxidation.
-
-
Control pH:
-
Maintain the pH of the solution within a stable range, if known for your specific application. If not, starting with neutral pH is advisable.
-
Buffer the solution to prevent pH fluctuations.
-
-
Minimize Light Exposure:
-
Work in a fume hood with the sash down to minimize light exposure.
-
Use amber-colored glassware or wrap containers in aluminum foil.
-
-
Control Temperature:
-
Prepare and store solutions at low temperatures (e.g., 2-8 °C) if compatible with the experimental protocol.
-
Avoid unnecessary heating of the solution.
-
Issue 2: Inconsistent Experimental Results
Possible Causes:
-
Solution Instability: The solution of this compound may be degrading over time, leading to variable concentrations.
-
Impurity of Starting Material: The purity of the this compound can affect its stability and reactivity.
-
Solvent Effects: The choice of solvent can influence the stability of the compound.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare solutions of this compound immediately before use.
-
Verify Purity: If possible, verify the purity of the starting material using techniques like NMR or HPLC.
-
Solvent Selection:
-
Choose high-purity, anhydrous solvents.
-
If using aqueous solutions, consider the potential for pH-related instability.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 37968-97-1 | [1] |
| Molecular Formula | C₁₀H₈N₂S | [8] |
| Molecular Weight | 188.25 g/mol | [8] |
| Appearance | White to Gray to Brown powder to crystal | [1] |
| Melting Point | 69 °C | [9] |
Table 2: General Stability Considerations for Aryl Sulfides and Pyridines
| Factor | Potential Effect on this compound | Mitigation Strategies |
| Oxidizing Agents | Oxidation of the sulfide to sulfoxide and sulfone.[7] | Avoid contact with peroxides, hypochlorite, and other strong oxidants.[10] |
| pH | Stability of pyridine rings is pH-dependent.[3] | Maintain a controlled pH, preferably near neutral, and use buffers. |
| Light | Potential for photodegradation. | Protect solutions from light by using amber vials or covering with foil. |
| Temperature | Increased temperature accelerates degradation. | Store solutions at low temperatures and avoid excessive heating. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in a Given Solvent
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Incubation: Aliquot the stock solution into several sealed vials. Store the vials under different conditions (e.g., different temperatures, light exposures).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial for analysis.
-
Analysis: Analyze the concentration of this compound remaining in the solution using a suitable analytical technique such as HPLC-UV. The appearance of new peaks may indicate degradation products.
Protocol 2: General Procedure for Assessing pH Stability
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).
-
Solution Preparation: Prepare solutions of this compound in each buffer.
-
Incubation and Analysis: Follow steps 2-4 from Protocol 1 to monitor the concentration of this compound over time at each pH.
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. CAS 37968-97-1: 4,4-Dipyridyl sulfide | CymitQuimica [cymitquimica.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Thioethers [quimicaorganica.org]
- 8. This compound | C10H8N2S | CID 604650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 4,4'-Dipyridyl Sulfide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 4,4'-Dipyridyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine, with a sulfur source like sodium sulfide (Na₂S). The pyridine ring is "activated" towards nucleophilic attack, especially when the leaving group is at the 4-position.[1][2]
Q2: I am observing very low to no yield of the desired this compound. What are the potential reasons?
A2: Low yields can stem from several factors. The reactivity of un-activated aryl halides with sodium sulfide is often low.[3][4] Key areas to investigate include:
-
Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction.
-
Solvent Choice: The use of a non-polar solvent can hinder the reaction. Polar aprotic solvents are generally preferred.
-
Purity of Reactants: Impurities in the 4-halopyridine or sodium sulfide can interfere with the reaction. Ensure the sodium sulfide is anhydrous if performing the reaction under non-aqueous conditions.
-
Catalyst: The absence of a catalyst can result in very low conversion, especially for less reactive aryl halides.[3][4]
Q3: What are the common side products in this synthesis, and how can I minimize them?
A3: A significant side product can be the corresponding 4,4'-Dipyridyl disulfide. This can occur if the reaction conditions promote oxidation. Another potential byproduct is 4-mercaptopyridine if the stoichiometry is not well-controlled or if a reducing environment is present. The formation of biphenyl byproducts through Ullmann-type reactions can also occur, especially when using catalysts like palladium.[5] To minimize these, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and carefully controlling the stoichiometry of your reactants.
Q4: How can I effectively purify the final this compound product?
A4: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, common solvents to consider are ethanol, acetone, or mixtures of hexane and ethyl acetate. If using column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexane is a good starting point. The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Insufficient reaction temperature. | Gradually increase the reaction temperature. For melt synthesis using a phase-transfer catalyst, temperatures around 200°C have been shown to be effective for similar substrates.[3] |
| Inappropriate solvent. | Switch to a polar aprotic solvent like DMF or DMSO, which can help solubilize the reactants and facilitate the SNAr reaction. | |
| Lack of a catalyst. | Introduce a phase-transfer catalyst (PTC) such as a quaternary phosphonium or ammonium salt. This is particularly effective in solid-liquid or liquid-liquid phase reactions.[3][4][6][7] | |
| Poor quality of sodium sulfide. | Use anhydrous sodium sulfide. If using hydrated sodium sulfide, be aware that water can affect the reaction kinetics and side product formation. | |
| Formation of Disulfide Byproduct | Oxidative conditions. | Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect stoichiometry. | A 2:1 molar ratio of the 4-halopyridine to sodium sulfide is theoretically required. An excess of the sulfide source might lead to the formation of mercaptan, which can then be oxidized to the disulfide. | |
| Reaction Stalls or is Incomplete | Catalyst deactivation. | Ensure the catalyst is stable under the reaction conditions. If using a palladium catalyst, ensure ligands are present to prevent catalyst decomposition.[5] |
| Viscous reaction medium. | In a melt synthesis, a high concentration of reactants can lead to a very viscous medium, hindering effective mixing. Adjusting the reactant ratio might be necessary.[3] |
Optimizing Reaction Conditions: Data Summary
The following tables summarize the effect of different reaction parameters on the yield of diaryl sulfides, based on studies of analogous reactions.[3] This data can guide the optimization of this compound synthesis.
Table 1: Effect of Temperature on Yield (Reaction: 4-chlorobenzonitrile with Sodium Sulfide, 24h, with Phase-Transfer Catalyst)
| Temperature (°C) | Yield of Diaryl Sulfide (%) |
| 130 | 55 |
| 200 | 65 |
Table 2: Effect of Catalyst on Yield (Reaction: 4-chlorobenzonitrile with Sodium Sulfide, 200°C, 24h)
| Phase-Transfer Catalyst | Yield of Diaryl Sulfide (%) |
| Tetrabutylphosphonium bromide | 65 |
| Tetrabutylammonium bromide | 59 |
| Benzyltrimethylammonium chloride | 54 |
| 18-Crown-6 | 25 |
| No Catalyst (in o-dichlorobenzene) | 25 |
Detailed Experimental Protocol (Example)
This protocol is a general guideline for the synthesis of this compound via a phase-transfer catalyzed reaction. It is based on established methods for diaryl sulfide synthesis and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
4-Chloropyridine hydrochloride
-
Sodium Sulfide (anhydrous)
-
Tetrabutylphosphonium bromide (or another suitable phase-transfer catalyst)
-
Sodium Hydroxide (for neutralization of hydrochloride salt)
-
Dichloromethane (or another suitable extraction solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Deionized Water
Procedure:
-
Neutralization of 4-Chloropyridine HCl: In a round-bottom flask, dissolve 4-chloropyridine hydrochloride in a minimum amount of water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide until the pH is neutral to slightly basic, leading to the precipitation or separation of the free 4-chloropyridine base. Extract the 4-chloropyridine into dichloromethane, dry the organic layer with anhydrous magnesium sulfate, and carefully remove the solvent under reduced pressure.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the prepared 4-chloropyridine (2 molar equivalents), anhydrous sodium sulfide (1 molar equivalent), and the phase-transfer catalyst (e.g., tetrabutylphosphonium bromide, 5-10 mol% based on sodium sulfide).
-
Reaction: Heat the mixture to a temperature between 150-200°C with vigorous stirring. If performing a melt synthesis, no solvent is required. Alternatively, a high-boiling polar aprotic solvent like DMF can be used. Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. To the residue, add deionized water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visual Guides
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 2. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Phase Transfer Catalyzed Melt Synthesis of Diaryl Sulfides | Semantic Scholar [semanticscholar.org]
- 5. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Synthesis of 4-pyridin-4-ylsulfanylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 4-pyridin-4-ylsulfanylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-pyridin-4-ylsulfanylpyridine and what are the key reactants?
A1: The most prevalent method for synthesizing 4-pyridin-4-ylsulfanylpyridine, also known as 4,4'-thiodipyridine, is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-halopyridine (commonly 4-chloropyridine or 4-bromopyridine) with pyridine-4-thiol in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide on the other pyridine ring.
Q2: I am observing a significant amount of a white, crystalline byproduct that is poorly soluble in my reaction solvent. What is it likely to be?
A2: A common and often significant byproduct in this synthesis is 4,4'-dipyridyl disulfide. This compound arises from the oxidative dimerization of the pyridine-4-thiol starting material. Pyridine-4-thiol is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of a base.
Q3: My reaction is sluggish, and the yield is low. How can I improve the reaction rate and conversion?
A3: Low reactivity can stem from several factors. The nucleophilic aromatic substitution on an unactivated pyridine ring can be slow. The reactivity of the 4-halopyridine is significantly enhanced if the pyridine nitrogen is protonated or quaternized. Ensure your base is strong enough to deprotonate the pyridine-4-thiol effectively, but avoid overly harsh conditions that might promote side reactions. The choice of solvent can also play a crucial role; polar aprotic solvents like DMF or DMSO are often used to facilitate SNAr reactions.
Q4: Besides 4,4'-dipyridyl disulfide, what other side reactions should I be aware of?
A4: Other potential side reactions include:
-
N-Arylation: The nitrogen atom of pyridine-4-thiol or the product, 4-pyridin-4-ylsulfanylpyridine, can act as a nucleophile and react with the 4-halopyridine. This leads to the formation of quaternary pyridinium salts, which can complicate purification.
-
Over-reaction: If a dihalopyridine is used as a starting material, or under certain conditions, there is a possibility of forming polymeric byproducts.
-
Decomposition: At elevated temperatures, starting materials or the product may decompose, leading to a range of impurities.
Troubleshooting Guides
Issue 1: Low Yield of 4-pyridin-4-ylsulfanylpyridine
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. - Ensure an appropriate solvent is used (e.g., DMF, DMSO). - The choice of base is critical. A stronger base like sodium hydride or potassium carbonate may be more effective than weaker bases. |
| Oxidation of Pyridine-4-thiol | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Use degassed solvents. - Add the base to the pyridine-4-thiol just before the addition of the 4-halopyridine to minimize the time the reactive thiolate is exposed. |
| Poor Quality of Reagents | - Use freshly purified starting materials. 4-chloropyridine can be unstable and is often stored as its hydrochloride salt. If using the salt, ensure the correct stoichiometry of the base is used to both neutralize the salt and deprotonate the thiol. Pyridine-4-thiol should be stored under an inert atmosphere to prevent oxidation. |
Issue 2: Presence of Significant Amounts of 4,4'-Dipyridyl Disulfide
| Potential Cause | Troubleshooting Recommendation |
| Exposure to Air (Oxygen) | - Rigorously exclude air from the reaction vessel by using an inert atmosphere. - Employ solvents that have been thoroughly degassed. |
| Premature Formation of Thiolate | - Add the base to the reaction mixture containing pyridine-4-thiol immediately before adding the 4-halopyridine. This minimizes the lifetime of the easily oxidized thiolate. |
| Presence of Oxidizing Impurities | - Ensure the purity of all reagents and solvents. |
Issue 3: Formation of Quaternary Pyridinium Salts
| Potential Cause | Troubleshooting Recommendation |
| Reaction at Pyridine Nitrogen | - Use a non-nucleophilic base if possible. - Control the reaction temperature; lower temperatures may favor S-arylation over N-arylation. - Use the stoichiometric amount of the 4-halopyridine to avoid an excess that could react with the product. |
| Purification Challenges | - Pyridinium salts are typically water-soluble. A carefully performed aqueous work-up can help in their removal. Washing the organic extract with brine can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of 4-pyridin-4-ylsulfanylpyridine from 4-Chloropyridine and Pyridine-4-thiol
-
Materials:
-
4-Chloropyridine hydrochloride
-
Pyridine-4-thiol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add pyridine-4-thiol (1.0 eq).
-
Add anhydrous DMF to dissolve the pyridine-4-thiol.
-
Add potassium carbonate (2.5 eq) to the solution. Note: An excess of base is used to both neutralize the 4-chloropyridine hydrochloride and deprotonate the pyridine-4-thiol.
-
Add 4-chloropyridine hydrochloride (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir. The product should precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Visualizations
Caption: Main reaction and major side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
preventing degradation of 4,4'-Dipyridyl sulfide during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4,4'-Dipyridyl sulfide during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a diaryl sulfide compound featuring two pyridine rings linked by a sulfur atom. Its stability is crucial for the reliability and reproducibility of experimental results. Degradation can lead to the formation of impurities, loss of desired activity, and potentially confounding side reactions, especially in sensitive biological assays or material science applications.
Q2: What are the primary pathways through which this compound can degrade?
A2: Based on the chemistry of thioethers and aromatic sulfides, the primary degradation pathways for this compound are likely:
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Oxidation: The sulfur atom is susceptible to oxidation, which can lead to the formation of 4,4'-Dipyridyl sulfoxide and subsequently 4,4'-Dipyridyl sulfone, especially in the presence of oxidizing agents or under aerobic conditions.[1][2]
-
Nucleophilic Attack: As a "switchable electrophile," the carbon atoms adjacent to the sulfur can become susceptible to nucleophilic attack, particularly under acidic conditions where the pyridine nitrogen is protonated. This can lead to cleavage of the C-S bond.
-
Photodegradation: Diaryl sulfides can be sensitive to light, particularly UV radiation, which can induce cleavage of the carbon-sulfur bond or promote oxidation.
Q3: How can I detect the degradation of this compound in my samples?
A3: Degradation can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method to separate and quantify the parent compound and its degradation products. A stability-indicating method should be developed where all potential degradation products are resolved from the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying the mass of degradation products, which can help in elucidating the degradation pathway (e.g., an increase of 16 amu suggests sulfoxide formation, and 32 amu suggests sulfone formation).
-
Thin-Layer Chromatography (TLC): TLC can be a quick and simple method for qualitative assessment of the purity of your compound and to check for the presence of new, more polar degradation products (sulfoxides and sulfones are more polar than the corresponding sulfide).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of compound purity over time in solution. | Oxidation by dissolved oxygen. | 1. De-gas solvents before use by sparging with an inert gas (e.g., nitrogen or argon).2. Work under an inert atmosphere whenever possible.3. Add antioxidants (use with caution as they may interfere with your experiment). |
| Unexpected side-products in acidic reaction conditions. | Acid-catalyzed hydrolysis or nucleophilic attack. The pyridine nitrogen can be protonated, activating the molecule for nucleophilic attack. | 1. If possible, perform the reaction under neutral or slightly basic conditions.2. Use a non-nucleophilic buffer if pH control is necessary.3. Minimize the reaction time in acidic media. |
| Inconsistent results when experiments are performed on different days. | Photodegradation due to exposure to ambient light. | 1. Prepare and handle solutions of this compound in a dark room or under red light.2. Use amber-colored glassware or wrap containers with aluminum foil.3. Store stock solutions and samples protected from light, even in a refrigerator or freezer. |
| Formation of more polar impurities detected by TLC/HPLC. | Oxidation to sulfoxide and/or sulfone. | 1. Avoid sources of oxidation (e.g., peroxide-containing solvents, strong oxidizing agents).2. Ensure solvents are fresh and of high purity.3. Store the compound as a solid in a cool, dark, and dry place. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage of Solid Compound: Store solid this compound in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Preparation of Stock Solutions:
-
Use high-purity, de-gassed solvents (e.g., by purging with nitrogen for 15-20 minutes).
-
Prepare solutions in amber-colored volumetric flasks or flasks wrapped in aluminum foil.
-
Prepare solutions fresh for each experiment if possible.
-
-
Storage of Solutions: If storage is necessary, store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure containers are tightly sealed and protected from light.
Protocol 2: Monitoring Degradation by HPLC
This protocol provides a general framework. The specific conditions may need to be optimized for your particular instrumentation and degradation products.
-
HPLC System: A standard HPLC system with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Detection: Monitor at a wavelength where this compound and its expected degradation products (sulfoxide, sulfone) have significant absorbance (e.g., around 254 nm).
-
Sample Preparation: Dilute a small aliquot of your experimental sample with the initial mobile phase to an appropriate concentration.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the parent peak over time.
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: 4,4'-Dipyridyl Sulfide Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 4,4'-Dipyridyl sulfide.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis, purification, and analytical characterization of this compound.
Problem 1: Unexpected Peaks in ¹H NMR Spectrum
Question: My ¹H NMR spectrum of this compound shows more peaks than expected. What are the possible sources of these extra signals?
Answer:
Unexpected peaks in the ¹H NMR spectrum of this compound often arise from impurities related to its synthesis or from residual solvents. The most common impurity is the starting material, 4-thiopyridine, from the oxidative dimerization reaction used for synthesis.[1]
Troubleshooting Steps:
-
Identify Potential Impurities:
-
4-Thiopyridine: This is the most likely process-related impurity. Its pyridine protons will have chemical shifts that are distinct from the product.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, acetone, benzene, petroleum ether) are common contaminants.[2] Consult a reference table for the chemical shifts of common laboratory solvents.
-
-
Compare with Known Spectra:
-
Acquire a reference ¹H NMR spectrum of pure this compound and 4-thiopyridine if available.
-
The aromatic protons of this compound typically appear as two sets of doublets in the region of 7.0-9.0 ppm. The presence of additional signals in this region could indicate 4-thiopyridine.
-
-
Purification:
-
If the presence of 4-thiopyridine is confirmed, repurify the sample. Recrystallization from solvents such as water, ethanol, acetone, benzene, or petroleum ether is an effective method for removing this impurity.[2]
-
Logical Workflow for Troubleshooting NMR Spectra
Caption: Troubleshooting workflow for unexpected NMR peaks.
Problem 2: Inconsistent Results in Thiol Quantification Assays
Question: I am using this compound to quantify thiols, but my results are not reproducible. What could be causing this?
Answer:
Inconsistent results in thiol quantification assays using this compound can be attributed to several factors, including the purity of the reagent, its stability in solution, and the reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Purity:
-
Ensure the this compound used is of high purity. The presence of the starting material, 4-thiopyridine, can interfere with the assay. An HPLC method can be used to assess purity. A reversed-phase C18 column with an isocratic mobile phase of 50 mM potassium acetate at pH 4.0 can effectively separate this compound from 4-thiopyridine.[3]
-
-
Check Reagent Solution Stability:
-
This compound solutions, particularly in protic solvents, may not be stable over long periods. It is recommended to prepare fresh solutions for each experiment. Store stock solutions at 2-8°C and protect them from light.
-
-
Control Reaction pH:
-
The reaction of this compound with thiols is pH-dependent. The reaction proceeds efficiently at a pH of 4.5 or higher.[4] Ensure that the buffer system used maintains a stable pH throughout the experiment.
-
-
Optimize Incubation Time:
-
The reaction between this compound and the thiol should be allowed to go to completion. An incubation time of at least 30 minutes is generally recommended for the quantitative conversion to 4-thiopyridone.[3]
-
Experimental Protocol: Purity Analysis by HPLC
-
Column: C18 reversed-phase column
-
Mobile Phase: 50 mM potassium acetate, pH 4.0 (isocratic)
-
Detection: UV at 324 nm (for 4-thiopyridone, the product of the reaction with thiols)[3]
-
Procedure:
-
Dissolve a small amount of this compound in the mobile phase.
-
Inject the solution onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any secondary peaks that may indicate the presence of 4-thiopyridine or other impurities.
-
Problem 3: Ambiguous Mass Spectrometry Data
Question: My mass spectrum of this compound shows a peak corresponding to the reduced form (4-thiopyridine). Is my sample contaminated, or is this an artifact of the analysis?
Answer:
The observation of ions corresponding to the reduced form of disulfide-containing molecules in mass spectrometry can be a result of in-source decay, a phenomenon where the disulfide bond breaks during the ionization process. This is more likely to occur with higher laser fluence in MALDI-MS.
Troubleshooting Steps:
-
Optimize Mass Spectrometer Settings:
-
If using MALDI-MS, try reducing the laser fluence to the minimum required for good signal intensity. This can minimize in-source decay.
-
For electrospray ionization (ESI-MS), ensure that the source conditions are not overly harsh.
-
-
Cross-verify with a "Soft" Ionization Technique:
-
If possible, analyze the sample using a different, "softer" ionization method that is less likely to induce fragmentation.
-
-
Analyze a Known Pure Standard:
-
Run a mass spectrum of a highly pure standard of this compound under the same conditions to see if the fragmentation pattern is consistent.
-
-
Confirm with Chromatography:
-
Use HPLC-MS to separate the components of your sample before they enter the mass spectrometer. This will confirm whether the 4-thiopyridine is present in the original sample or is being generated in the ion source.
-
Expected Mass Spectrometry Data
| Ion | Formula | Molecular Weight ( g/mol ) | Expected m/z |
| This compound (M) | C₁₀H₈N₂S₂ | 220.31 | [M+H]⁺ = 221.02 |
| 4-Thiopyridine | C₅H₅NS | 111.17 | [C₅H₅NS+H]⁺ = 112.02 |
Fragmentation Pathway Visualization
References
- 1. Buy 4,4'-Dipyridyl disulfide | 2645-22-9 [smolecule.com]
- 2. 4,4'-DIPYRIDYL DISULFIDE | 2645-22-9 [chemicalbook.com]
- 3. RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in 4,4'-Dipyridyl Sulfide Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 4,4'-Dipyridyl sulfide samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities in this compound (also known as 4,4'-dithiodipyridine) samples typically arise from its synthesis, which involves the oxidative dimerization of 4-thiopyridine.[1][2][3] Potential impurities include:
-
Unreacted 4-thiopyridine: The starting material for the synthesis.
-
Over-oxidation products: Oxidation of the sulfur atoms can lead to the formation of thiosulfinates, and ultimately sulfonic acids.
-
This compound N-oxides: Oxidation of the pyridine nitrogen atoms.
-
Positional isomers: If the starting material contains isomeric impurities, other dipyridyl disulfide isomers may be present.
-
Residual solvents: Solvents used during the synthesis and purification process.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to assess the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for separating and quantifying the main component and its impurities. A reversed-phase C18 column is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integrals of the signals from the main compound and the impurities.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (typically around 76-78 °C) indicates high purity. A broad melting range suggests the presence of impurities.
Q3: My this compound sample is discolored (yellow to orange). Does this indicate impurity?
A3: While pure this compound is typically a white to off-white crystalline powder, a yellow or orange hue can indicate the presence of impurities, possibly from oxidation byproducts or residual starting material.[2] However, slight coloration does not always signify a critically impure sample for all applications. It is recommended to verify the purity using an analytical technique like HPLC.
Troubleshooting Guides
Issue 1: HPLC analysis shows a significant peak corresponding to the starting material, 4-thiopyridine.
Cause: Incomplete reaction during synthesis or inefficient purification.
Solution:
-
Optimize Reaction Conditions: If synthesizing in-house, ensure complete oxidation of 4-thiopyridine by adjusting reaction time, temperature, or the amount of oxidizing agent.
-
Purification by Recrystallization: 4-thiopyridine has different solubility properties than this compound and can often be removed by recrystallization.
-
Purification by Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust separation method.
Issue 2: Unexpected peaks are observed in the HPLC chromatogram.
Cause: Presence of side-products from the synthesis, degradation products, or contamination.
Solution:
-
Identify the Impurities: If possible, use LC-MS to determine the molecular weights of the unknown peaks. This can help in identifying the impurity structures. Likely candidates are over-oxidation products or positional isomers.
-
Review Synthesis and Handling: Examine the synthetic route for potential side reactions. Ensure that the compound has been stored properly, protected from light and air, to prevent degradation.
-
Employ a More Effective Purification Method: If the impurities are structurally similar to the product, a more refined purification technique may be necessary. Switching from recrystallization to column chromatography or using a different solvent system for recrystallization can be effective.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and the choice of solvent may need to be optimized based on the specific impurities present.
Principle: The desired compound and impurities have different solubilities in a given solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Recommended Solvents: Water, Ethanol, Acetone, Benzene, or Petroleum Ether.[3]
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure this compound in the chosen solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Column Chromatography
Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (solvent).
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography). Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by Thin Layer Chromatography (TLC).
Procedure:
-
TLC Analysis: Develop a TLC method to determine the appropriate eluent composition that gives good separation between this compound and its impurities. The desired compound should have an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the impure this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Start the elution with the solvent system determined by TLC. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Protocol 3: Purity Analysis by HPLC
Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase (in a column) and a mobile phase.
Instrumentation:
-
HPLC System: With a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Detector Wavelength: 280 nm.
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity of the this compound can be calculated as the percentage of the main peak area relative to the total area of all peaks.
Expected Results: 4-thiopyridine, being more polar, will have a shorter retention time than this compound. Over-oxidized impurities will likely be more polar and also elute earlier.
Data Presentation
Table 1: Purity of this compound Before and After Purification (Illustrative Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol) | 95.2 | 99.1 | 85 |
| Recrystallization (Acetone) | 95.2 | 98.8 | 82 |
| Column Chromatography | 95.2 | >99.5 | 75 |
Note: This data is for illustrative purposes and actual results may vary depending on the nature and amount of impurities.
Table 2: HPLC Retention Times of this compound and a Potential Impurity (Illustrative Data)
| Compound | Retention Time (min) |
| 4-thiopyridine (Impurity) | 3.5 |
| This compound | 12.8 |
Note: Retention times are dependent on the specific HPLC system, column, and mobile phase conditions.
References
Technical Support Center: Scaling Up the Synthesis of 4,4'-Thiodipyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 4,4'-thiodipyridine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to 4,4'-thiodipyridine?
A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) of a 4-halopyridine, typically 4-chloropyridine hydrochloride, with a sulfide source like sodium sulfide nonahydrate. An alternative, though less direct, route involves the oxidation of 4-mercaptopyridine to 4,4'-dithiodipyridine, followed by a reduction to the desired thioether.
Q2: What are the critical parameters to control during the scale-up of the 4-chloropyridine reaction with sodium sulfide?
A2: Key parameters for successful scale-up include:
-
Temperature Control: The reaction is often exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.
-
Stoichiometry: Precise control of the molar ratio of 4-chloropyridine to sodium sulfide is essential to minimize unreacted starting material and the formation of polysulfides.
-
Solvent Selection: The choice of solvent impacts reaction rate, solubility of reactants and products, and ease of work-up. Polar aprotic solvents are commonly used.
-
Mixing: Efficient agitation is necessary to ensure good mass transfer, especially in heterogeneous reaction mixtures.
Q3: What are the primary impurities I should expect, and how can they be minimized?
A3: Potential impurities include unreacted 4-chloropyridine, 4-mercaptopyridine (from disulfide reduction), and 4,4'-dithiodipyridine (from oxidation of the mercaptan or as a direct byproduct). Over-alkylation to form polysulfides can also occur. Minimization strategies include careful control of stoichiometry, maintaining an inert atmosphere to prevent oxidation, and optimizing reaction time and temperature.
Q4: Is 4,4'-thiodipyridine stable under typical storage conditions?
A4: 4,4'-Thiodipyridine is a relatively stable solid. However, to prevent potential oxidation of the sulfur atom, it is recommended to store it in a cool, dry place under an inert atmosphere, protected from light.
Experimental Protocols
Synthesis of 4,4'-Thiodipyridine via Nucleophilic Aromatic Substitution
This protocol details the synthesis of 4,4'-thiodipyridine from 4-chloropyridine hydrochloride and sodium sulfide nonahydrate.
Reaction Scheme:
2 C₅H₄ClN·HCl + Na₂S·9H₂O → (C₅H₄N)₂S + 2 NaCl + 2 HCl + 9 H₂O
Materials:
-
4-Chloropyridine hydrochloride
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Toluene
Procedure:
-
Reactor Setup: Equip a suitably sized reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser. Purge the reactor with nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous DMF.
-
Sulfide Addition: Under a nitrogen atmosphere, add sodium sulfide nonahydrate to the DMF with stirring.
-
Heating: Heat the mixture to the desired reaction temperature (see Table 1).
-
4-Chloropyridine Addition: Slowly add 4-chloropyridine hydrochloride to the reaction mixture. The addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add deionized water to precipitate the crude product.
-
Filtration and Washing: Filter the precipitate and wash thoroughly with deionized water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum at an elevated temperature.
Table 1: Reaction Parameters for Scalable Synthesis
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| 4-Chloropyridine HCl | 10.0 g | 1.0 kg |
| Sodium Sulfide (Na₂S·9H₂O) | 8.0 g | 0.8 kg |
| DMF | 100 mL | 10 L |
| Reaction Temperature | 100-120 °C | 100-120 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
Visualizations
Experimental Workflow
Caption: A simplified workflow for the scalable synthesis of 4,4'-thiodipyridine.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive sodium sulfide (hygroscopic).2. Reaction temperature too low.3. Insufficient reaction time.4. Poor quality of 4-chloropyridine HCl. | 1. Use fresh, high-quality sodium sulfide nonahydrate.2. Increase the reaction temperature in increments of 5-10 °C.3. Extend the reaction time, monitoring by TLC/HPLC.4. Ensure the purity of the starting material. |
| Formation of Dark-Colored Impurities | 1. Reaction temperature too high, leading to decomposition.2. Presence of oxygen causing side reactions. | 1. Lower the reaction temperature.2. Ensure a robust inert atmosphere (nitrogen or argon) throughout the reaction. |
| Product Contaminated with 4,4'-Dithiodipyridine | Oxidation of 4-mercaptopyridine intermediate/byproduct. | 1. Maintain a strict inert atmosphere.2. If present, the disulfide can be reduced back to the sulfide using a mild reducing agent like sodium borohydride in a separate step. |
| Incomplete Reaction | 1. Poor mixing in a scaled-up batch.2. Insufficient heating or heat transfer at scale. | 1. Increase the stirring rate and ensure adequate vortexing.2. Verify the internal temperature of the reactor and ensure uniform heating. |
| Difficulty in Purification/Oily Product | Presence of unreacted starting materials or low-melting byproducts. | 1. Ensure the reaction has gone to completion.2. Perform an additional wash of the crude product.3. Try a different recrystallization solvent or a solvent mixture. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in 4,4'-thiodipyridine synthesis.
handling and storage recommendations for 4,4'-Dipyridyl sulfide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling and storage of 4,4'-Dipyridyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to handle this compound?
A1: When handling this compound, it is crucial to use adequate ventilation to minimize dust generation and accumulation.[1] Always wash your hands thoroughly after handling.[1][2][3] Avoid contact with skin and eyes, and do not breathe in the dust.[1] Personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible substances such as strong oxidizing agents and strong bases.[1][3][4] Some sources also recommend storing it under an inert gas as it may be air-sensitive.
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: The following PPE is recommended:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]
Q4: How should this compound waste be disposed of?
A4: Dispose of contents and containers in accordance with local, state, and federal regulations.[3][4] This material and its container must be disposed of as hazardous waste.[4]
Q5: What is the known stability of this compound?
A5: this compound is considered stable under normal storage conditions.[3][4] However, specific data on its long-term stability, shelf life, and sensitivity to light or humidity is limited. It is best to observe the manufacturer's storing and handling recommendations.[4]
Troubleshooting Guide
Q1: What should I do in case of a spill?
A1: For minor spills, you should clean them up immediately, avoiding contact with skin and eyes.[4] For major spills, advise personnel in the area and alert emergency responders.[4] In both cases, wear appropriate PPE.[4] Vacuum or sweep up the material and place it into a suitable disposal container, avoiding the generation of dusty conditions.[1]
Q2: What are the first aid measures in case of exposure?
A2:
-
If on skin: Immediately wash with plenty of water.[2] Remove all contaminated clothing.[4]
-
If in eyes: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3]
-
If ingested: Rinse mouth with water. Do not induce vomiting.[2] In all cases of exposure, it is recommended to seek medical attention.[2][3]
Q3: What are the signs of decomposition?
A3: While specific signs of decomposition are not well-documented, any change in the physical appearance (e.g., color change from its typical white to cream or yellow-tan powder) or odor could indicate degradation.[4][5] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[3][5]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C10H8N2S | [6] |
| Molecular Weight | 188.25 g/mol | [6] |
| Appearance | White to cream powder solid or yellow-tan crystalline powder | [4][5] |
| Melting Point | 110 - 114 °C | [1] |
| Boiling Point | 305 °C @ 760 mmHg | [1] |
| Solubility | Slightly soluble in water | [1] |
Experimental Protocols & Methodologies
Currently, detailed experimental protocols for the use of this compound are not available in this technical support guide. For specific applications and protocols, it is recommended to consult relevant scientific literature and established methodologies in your field of research.
Diagrams
References
Validation & Comparative
A Comparative Guide to 4,4'-Dipyridyl Sulfide and 4,4'-Dipyridyl Disulfide for Researchers
In the realm of chemical biology, materials science, and drug development, the selection of appropriate reagents is paramount to experimental success. This guide provides a comprehensive comparison of two structurally related pyridyl compounds: 4,4'-Dipyridyl sulfide and 4,4'-Dipyridyl disulfide. We delve into their chemical properties, synthesis, and key applications, supported by experimental data and protocols to aid researchers in making informed decisions for their specific needs.
At a Glance: Key Chemical and Physical Properties
A summary of the fundamental properties of this compound and 4,4'-Dipyridyl disulfide is presented below, highlighting their key structural and physical differences.
| Property | This compound | 4,4'-Dipyridyl Disulfide |
| Molecular Formula | C₁₀H₈N₂S[1] | C₁₀H₈N₂S₂[2][3] |
| Molecular Weight | 188.25 g/mol [1] | 220.31 g/mol [2][3] |
| Appearance | - | White to orange crystalline powder[4][5] |
| Melting Point | - | 76-78 °C[4] |
| Structure | Two pyridine rings linked by a single sulfur atom. | Two pyridine rings linked by a disulfide bond (-S-S-).[3] |
| Key Functional Group | Thioether | Disulfide |
Synthesis and Preparation
The synthetic routes to these two compounds differ significantly, reflecting the nature of their sulfur linkage.
Synthesis of 4,4'-Dipyridyl Disulfide
The preparation of 4,4'-Dipyridyl disulfide is typically achieved through the oxidative dimerization of 4-thiopyridine.[3] This method involves the formation of a disulfide bond between two molecules of the thiol precursor in the presence of an oxidizing agent.
Experimental Protocol: Oxidative Dimerization of 4-Thiopyridine
-
Materials: 4-thiopyridine, oxidizing agent (e.g., iodine, hydrogen peroxide, or air), suitable solvent (e.g., ethanol, water).
-
Procedure:
-
Dissolve 4-thiopyridine in the chosen solvent.
-
Slowly add the oxidizing agent to the solution while stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or a mixture of water and ethanol.[4]
-
Diagram: Synthesis of 4,4'-Dipyridyl Disulfide
References
- 1. This compound | C10H8N2S | CID 604650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Dithiodipyridine | C10H8N2S2 | CID 75846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 4,4'-Dipyridyl disulfide | 2645-22-9 [smolecule.com]
- 4. 4,4'-DIPYRIDYL DISULFIDE | 2645-22-9 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
Spectroscopic Validation of 4,4'-Dipyridyl Sulfide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and spectroscopic validation of 4,4'-Dipyridyl sulfide against its common precursor, 4,4'-Dipyridyl disulfide, and a structural analog, 4,4'-bipyridine. Detailed experimental protocols and comparative spectroscopic data are presented to aid researchers in the unambiguous identification and characterization of these compounds.
Introduction
This compound is a heterocyclic organic compound with applications in coordination chemistry, materials science, and pharmaceutical research. Its synthesis and purification require careful monitoring to ensure the desired product is obtained, free from starting materials and byproducts such as 4,4'-Dipyridyl disulfide. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the validation of the synthesized product. This guide outlines the synthetic procedures and provides a detailed comparison of the spectroscopic signatures of this compound, 4,4'-Dipyridyl disulfide, and 4,4'-bipyridine.
Synthesis of this compound and Related Compounds
The synthesis of this compound can be achieved through the reaction of a 4-halopyridine with a sulfur source. A common related compound, 4,4'-Dipyridyl disulfide, is typically synthesized by the oxidative dimerization of 4-thiopyridine. 4,4'-bipyridine, a structurally similar compound lacking the sulfur bridge, can be prepared via various coupling reactions.
Experimental Protocols
2.1.1. Synthesis of this compound
This protocol is adapted from general methods for the synthesis of symmetrical diaryl sulfides.[1][2]
-
Materials: 4-Chloropyridine hydrochloride, Sodium sulfide nonahydrate (Na₂S·9H₂O), N,N-Dimethylformamide (DMF), Ethyl acetate, Water, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 4-chloropyridine hydrochloride (2.0 mmol) and sodium sulfide nonahydrate (1.0 mmol) in DMF (10 mL).
-
Heat the reaction mixture at 120 °C under a nitrogen atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
2.1.2. Synthesis of 4,4'-Dipyridyl Disulfide
This protocol is based on the oxidative dimerization of 4-thiopyridine.[3]
-
Materials: 4-Thiopyridine, Hydrogen peroxide (30% solution), Ethanol, Water.
-
Procedure:
-
Dissolve 4-thiopyridine (2.0 mmol) in ethanol (10 mL).
-
To this solution, add hydrogen peroxide (30% solution, 2.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, the product may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the solution to induce crystallization.
-
Wash the collected solid with cold water and dry under vacuum.
-
2.1.3. Synthesis of 4,4'-Bipyridine
A common method for the synthesis of 4,4'-bipyridine is the Ullmann coupling reaction.
-
Materials: 4-Bromopyridine, Copper powder, N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromopyridine (2.0 mmol) and activated copper powder (4.0 mmol).
-
Add anhydrous DMF (15 mL) to the flask.
-
Heat the mixture to reflux (around 150-160 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the copper residues.
-
Remove the DMF under reduced pressure.
-
Purify the residue by recrystallization from a suitable solvent (e.g., toluene or ethanol).
-
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, 4,4'-Dipyridyl disulfide, and 4,4'-bipyridine, which are crucial for their identification and differentiation.
¹H NMR Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | ~8.5 (d, 4H), ~7.3 (d, 4H) | Protons ortho to Nitrogen, Protons meta to Nitrogen |
| 4,4'-Dipyridyl disulfide | ~8.6 (d, 4H), ~7.5 (d, 4H) | Protons ortho to Nitrogen, Protons meta to Nitrogen |
| 4,4'-bipyridine | ~8.7 (d, 4H), ~7.6 (d, 4H) | Protons ortho to Nitrogen, Protons meta to Nitrogen |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent used. The key differentiator is often the subtle shift differences and the absence of a sulfur-related coupling.
¹³C NMR Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~150, ~145, ~121 | C-ortho to N, C-para to N (attached to S), C-meta to N |
| 4,4'-Dipyridyl disulfide | ~150, ~152, ~120 | C-ortho to N, C-para to N (attached to S), C-meta to N |
| 4,4'-bipyridine | ~150, ~145, ~121 | C-ortho to N, C-para to N, C-meta to N |
Note: The carbon attached to the sulfur atom in the sulfide and disulfide will show a characteristic downfield shift compared to the corresponding carbon in 4,4'-bipyridine.
IR Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | ~1590, ~1540, ~810, ~730 | C=N stretch, C=C stretch, C-H out-of-plane bending, C-S stretch |
| 4,4'-Dipyridyl disulfide | ~1590, ~1540, ~810, ~540 | C=N stretch, C=C stretch, C-H out-of-plane bending, S-S stretch |
| 4,4'-bipyridine | ~1590, ~1530, ~800 | C=N stretch, C=C stretch, C-H out-of-plane bending |
Note: The presence of a C-S stretching band (around 730 cm⁻¹) in the sulfide and an S-S stretching band (around 540 cm⁻¹) in the disulfide are key distinguishing features.
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 188 | 155 (M-SH), 78 (pyridyl) |
| 4,4'-Dipyridyl disulfide | 220 | 188 (M-S), 110 (pyridyl-S), 78 (pyridyl) |
| 4,4'-bipyridine | 156 | 155 (M-H), 78 (pyridyl) |
Note: The molecular ion peak is the most definitive feature for distinguishing these compounds. The fragmentation patterns also provide valuable structural information.
Visualization of Workflows and Relationships
Synthesis Workflow
Caption: General synthetic workflows for this compound and its comparative compounds.
Spectroscopic Validation Workflow
Caption: A logical workflow for the spectroscopic validation of a synthesized chemical compound.
Relationship between Sulfide and Disulfide
Caption: The chemical relationship between this compound and its disulfide form.
Conclusion
The successful synthesis of this compound requires careful execution of the reaction protocol and thorough purification. Spectroscopic analysis is paramount for confirming the identity and purity of the final product. By comparing the ¹H NMR, ¹³C NMR, IR, and Mass spectra of the synthesized compound with the data provided for this compound, 4,4'-Dipyridyl disulfide, and 4,4'-bipyridine, researchers can confidently validate their synthesis. The distinct spectroscopic fingerprints, particularly the molecular ion in mass spectrometry and the characteristic IR absorption bands for the C-S and S-S bonds, provide unambiguous evidence for the formation of the desired sulfide.
References
A Comparative Guide to Dipyridyl Sulfide Isomers as Ligands for Researchers and Drug Development Professionals
Introduction
Dipyridyl sulfide ligands, a class of bridging ligands featuring two pyridine rings linked by a sulfur atom, are of significant interest in coordination chemistry, catalysis, and materials science. The isomeric form of the ligand, dictated by the attachment points of the sulfur atom to the pyridine rings (2,2'-, 2,3'-, 3,3'-, 2,4'-, 3,4'-, and 4,4'-dipyridyl sulfide), plays a crucial role in determining the electronic properties, coordination geometry, and ultimately, the functional performance of the resulting metal complexes. This guide provides a comparative analysis of these isomers, summarizing their key performance metrics as ligands and offering detailed experimental protocols for their synthesis and characterization. This objective comparison is intended to aid researchers, scientists, and drug development professionals in the rational design of novel metal complexes with tailored properties.
Comparative Data on Dipyridyl Sulfide Isomer Ligands
The coordination behavior and resulting complex properties are highly dependent on the isomeric form of the dipyridyl sulfide ligand. The position of the nitrogen atoms relative to the sulfur bridge influences the chelation mode, steric hindrance, and electronic communication between the metal center and the pyridine rings.
| Isomer | Structure | Coordination Mode | Key Features & Performance Aspects |
| 2,2'-Dipyridyl Sulfide | Bidentate, Chelating | Forms stable six-membered chelate rings with metal ions.[1] The close proximity of the nitrogen donors leads to strong coordination. Metal complexes often exhibit interesting photophysical properties, with potential applications in light-emitting devices and photocatalysis. The sulfur atom can also participate in coordination, leading to tridentate behavior in some cases. | |
| 2,3'-Dipyridyl Sulfide | Monodentate or Bridging | Less likely to act as a chelating ligand due to the awkward positioning of the nitrogen atoms for forming a stable chelate ring. Can act as a monodentate ligand through either nitrogen or as a bridging ligand connecting two metal centers. The asymmetry of the ligand can lead to complexes with unique stereochemistry. | |
| 3,3'-Dipyridyl Sulfide | Bridging | The nitrogen atoms are directed away from each other, making chelation impossible. This isomer is an excellent bridging ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The angle of the pyridine rings relative to the sulfur bridge influences the porosity and dimensionality of the resulting network. | |
| 2,4'-Dipyridyl Sulfide | Monodentate or Bridging | Similar to the 2,3'-isomer, chelation is unlikely. It can coordinate in a monodentate fashion or bridge two metal centers. The electronic properties of the two pyridine rings are different due to the position of the nitrogen, which can lead to interesting electronic effects in the resulting complexes. | |
| 3,4'-Dipyridyl Sulfide | Bridging | The nitrogen atoms are positioned in a way that favors bridging coordination, similar to the 3,3'- and 4,4'-isomers. The asymmetry of this isomer can introduce directionality in the resulting coordination polymers. | |
| This compound | Bridging | A linear and symmetric bridging ligand, ideal for the construction of one-, two-, or three-dimensional coordination polymers. The resulting materials can have applications in gas storage, separation, and heterogeneous catalysis. The disulfide analogue, 4,4'-dipyridyl disulfide, has been shown to form coordination polymers with silver(I).[2] |
Experimental Protocols
General Synthesis of Dipyridyl Sulfide Isomers
A common method for the synthesis of dipyridyl sulfides involves the nucleophilic aromatic substitution reaction between a halopyridine and a pyridinethiol in the presence of a base.
Materials:
-
Appropriate halopyridine (e.g., 2-bromopyridine, 3-chloropyridine, 4-iodopyridine)
-
Corresponding pyridinethiol (e.g., 2-pyridinethiol, 3-pyridinethiol, 4-pyridinethiol)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
Procedure:
-
To a solution of the pyridinethiol in the chosen solvent, add the base portion-wise at room temperature.
-
Stir the mixture for 30 minutes to form the thiolate salt.
-
Add the halopyridine to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dipyridyl sulfide isomer.
Synthesis of a Representative Metal Complex: [Ru(dps)₂Cl₂] (dps = 2,2'-dipyridyl sulfide)
This protocol is adapted from the synthesis of bis(di-2-pyridyl sulfide)ruthenium(II) complexes.[1]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-dipyridyl sulfide (dps)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of RuCl₃·xH₂O and a slight excess of 2,2'-dipyridyl sulfide in DMF is refluxed for several hours.
-
The color of the solution will change, indicating the formation of the complex.
-
The reaction mixture is cooled to room temperature.
-
The product is precipitated by the addition of a non-polar solvent (e.g., diethyl ether).
-
The precipitate is collected by filtration, washed with the non-polar solvent, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent system (e.g., DMF/ether) to obtain pure crystals of [Ru(dps)₂Cl₂].[1]
Characterization of Ligands and Complexes
Standard analytical techniques are employed to characterize the synthesized ligands and their metal complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the organic ligands and to study the coordination environment in diamagnetic complexes.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the pyridine nitrogen to the metal center, as shifts in the C=N and C=C stretching frequencies are observed upon complexation.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the ligands and the metal complexes, including metal-to-ligand charge transfer (MLCT) bands.[1]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.[1]
-
Cyclic Voltammetry (CV): CV is used to investigate the electrochemical properties of the metal complexes, determining their redox potentials and assessing their potential for applications in catalysis and electronic devices.
Visualizations
Chemical Structures of Dipyridyl Sulfide Isomers
Caption: Chemical structures of the six isomers of dipyridyl sulfide.
General Workflow for Comparative Study
References
- 1. Synthesis and spectroscopic properties of di-2-pyridyl sulfide (dps) compounds. Crystal structure of [Ru(dps)2Cl2] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Coordination polymer complexes of 4,4′-dipyridyldisulfide and AgX (X = PF6−, ClO4−, OTs−, NO3−, BF4−) with twisted rhomboid networks, 2-D sheets, and 1-D chain structures - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
4,4'-Dipyridyl Sulfide: A Comparative Analysis of a Versatile Sulfur-Containing Ligand
In the landscape of coordination chemistry and materials science, the selection of organic ligands is paramount in dictating the structure, properties, and functional performance of the resulting metal complexes and coordination polymers. Among the diverse array of available ligands, sulfur-containing molecules present unique electronic and coordination characteristics. This guide provides an objective comparison of 4,4'-dipyridyl sulfide with other relevant sulfur- and non-sulfur-containing ligands, with a focus on their applications in coordination polymers and catalysis. Experimental data is presented to support the comparison, along with detailed experimental protocols and visualizations to elucidate key concepts.
Structural Comparison in Coordination Polymers
The flexible thioether linkage in this compound (dps) imparts distinct structural features to coordination polymers compared to its more rigid, non-sulfur analogue, 4,4'-bipyridine (bpy), and its disulfide counterpart, 4,4'-dipyridyl disulfide (dpds). The C-S-C bond angle in dps allows for greater conformational freedom, leading to unique network topologies.
A comparative analysis of the structural parameters of coordination polymers constructed from these ligands reveals the influence of the bridging group on the resulting framework.
Table 1: Comparison of Structural Parameters in Silver(I) Coordination Polymers
| Ligand | Metal-Ligand Distance (Å) | Ligand Bridge Angle (°) | Resulting Structure |
| This compound (dps) | Ag-N: ~2.2-2.3 | C-S-C: ~103 | Often forms 1D zigzag chains or 2D layered structures. |
| 4,4'-Dipyridyl disulfide (dpds) | Ag-N: 2.221(3) - 2.235(3) | C-S-S-C (dihedral): ~85-90 | Can form twisted rhomboid networks and 2D sheets.[1] |
| 4,4'-Bipyridine (bpy) | Ag-N: ~2.2-2.4 | N/A (linear) | Typically forms linear 1D chains or various 2D/3D networks depending on the counter-ion and metal-to-ligand ratio.[2][3] |
Note: Data for this compound is generalized based on typical thioether-metal complexes. Data for dpds and bpy are from specific reported crystal structures and are provided for comparative purposes.
The presence of the sulfur atom in dps and dpds introduces a "softer" donor site compared to the nitrogen atoms of the pyridine rings, which can influence the coordination preference of different metal ions.[4] Furthermore, the lone pairs on the sulfur atom can participate in weaker interactions, contributing to the overall stability and dimensionality of the coordination polymer.
Performance in Homogeneous Catalysis
Sulfur-containing ligands, particularly thioethers, have been extensively employed in homogeneous catalysis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The sulfur atom can coordinate to the metal center, influencing its electronic properties and steric environment, which in turn affects the catalytic activity, selectivity, and catalyst stability.
While direct comparative studies of this compound in catalysis are limited in the readily available literature, a comparison with other sulfur-containing and common phosphine ligands in the context of the Suzuki-Miyaura reaction highlights the general performance characteristics of these ligand classes.
Table 2: Performance Comparison of Palladium Catalysts with Different Ligand Types in Suzuki-Miyaura Cross-Coupling
| Ligand Type | Example Ligand(s) | Typical Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Key Advantages/Disadvantages |
| Thioether | General thioether ligands | 0.1 - 2 | 80-120 °C, various bases and solvents | Good to Excellent | Good stability, but can sometimes act as catalyst poisons at high concentrations. |
| Diphosphine | Xantphos, dppf | 0.01 - 1 | Room temp. to 100 °C, various bases and solvents | Excellent | High activity and selectivity, but can be air-sensitive.[5][6] |
| Monophosphine | SPhos | 0.02 - 2 | Room temp. to 100 °C, various bases and solvents | Excellent | High activity for challenging substrates.[7] |
Note: This table provides a generalized comparison based on literature reports for different ligand types. The performance of a specific catalyst system is highly dependent on the substrates, reaction conditions, and the specific ligand structure.
The moderate σ-donating and π-accepting properties of thioether ligands can lead to a balance between catalyst activity and stability. The interaction of the sulfur atom with the palladium center can prevent catalyst decomposition at elevated temperatures.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-chloropyridine with sodium sulfide.
Materials:
-
4-chloropyridine hydrochloride
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 4-chloropyridine hydrochloride in DMF.
-
In a separate flask, dissolve sodium sulfide nonahydrate in deionized water.
-
Slowly add the sodium sulfide solution to the 4-chloropyridine solution at room temperature with stirring.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into a larger volume of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a palladium catalyst with a thioether ligand.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (or other thioether ligand)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium(II) acetate (0.01 mmol) and the thioether ligand (0.02 mmol).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for the desired reaction time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Visualizations
Caption: Synthesis of this compound.
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.[7][8]
Caption: Schematic of a 1D Coordination Polymer.
References
- 1. Coordination polymer complexes of 4,4′-dipyridyldisulfide and AgX (X = PF6−, ClO4−, OTs−, NO3−, BF4−) with twisted rhomboid networks, 2-D sheets, and 1-D chain structures - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Coordination polymers: what has been achieved in going from innocent 4,4′-bipyridine to bis-pyridyl ligands having a non-innocent backbone? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
An Electrochemical Showdown: 4,4'-Dipyridyl Disulfide vs. 4,4'-Dipyridyl Sulfide
In the realm of electrochemistry and drug development, the subtle structural difference between a disulfide and a sulfide bridge can lead to vastly different chemical behaviors and functional applications. This guide provides an objective electrochemical comparison of 4,4'-Dipyridyl disulfide and its reduced counterpart, 4,4'-Dipyridyl sulfide, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.
The core distinction lies in the sulfur-sulfur bond present in 4,4'-Dipyridyl disulfide, which is a redox-active functional group, versus the more stable single sulfur bridge in this compound. This difference fundamentally dictates their electrochemical properties and potential applications.
Comparative Electrochemical Data
The following table summarizes the available quantitative data for the two compounds. A significant disparity in the available electrochemical data is immediately apparent, reflecting the research focus on the redox-active nature of the disulfide.
| Property | 4,4'-Dipyridyl Disulfide | This compound |
| Molecular Formula | C₁₀H₈N₂S₂[1] | C₁₀H₈N₂S[2] |
| Molecular Weight | 220.31 g/mol [1] | 188.25 g/mol [2] |
| Key Functional Group | Disulfide (-S-S-) | Sulfide (-S-) |
| Electrochemical Activity | Redox-active; undergoes reversible reduction/oxidation[3] | Generally not redox-active under typical electrochemical conditions |
| Discharge Voltage Plateau (in Li-ion battery) | 2.45 V[4] | Data not available |
Electrochemical Behavior and Comparison
4,4'-Dipyridyl Disulfide: A Redox-Active Moiety
The disulfide bond is the central player in the electrochemistry of 4,4'-Dipyridyl disulfide. This bond can undergo a reversible two-electron reduction to form two thiol groups, a process that is fundamental to its applications in various fields.[5]
-
Redox Reactions: 4,4'-Dipyridyl disulfide is a well-known thiol oxidant, readily participating in thiol-disulfide exchange reactions.[4][6] This reactivity is harnessed in biochemical studies to quantify thiol groups.[4] The interconversion between the disulfide (oxidized) and thiol (reduced) forms is a key redox process.[5]
-
Influence of Pyridine Rings: The electron-withdrawing nature of the two pyridine rings significantly influences the electronic properties of the disulfide bond.[4] This results in a higher discharge voltage plateau (2.45 V) in lithium battery applications when compared to simple alkyl disulfides.[4][7]
-
Applications: Its redox properties make it a candidate for cathode materials in rechargeable batteries and as a tool in studying redox states in biological systems.[4]
This compound: The Stable Counterpart
In contrast to the disulfide, this compound, also known as a thioether, lacks the redox-active S-S bond. Thioethers are generally considered electrochemically stable and do not undergo the same reduction and oxidation reactions as disulfides under similar conditions. While thiols can be oxidized, this typically happens at different potentials and through different mechanisms than the reversible reduction of a disulfide bond.[8]
The absence of a readily available body of literature on the specific electrochemical properties of this compound suggests its primary utility is not as a redox-active component but rather as a stable linker or ligand in coordination chemistry.
Experimental Protocols
A standard and effective method for evaluating and comparing the electrochemical behavior of these compounds is Cyclic Voltammetry (CV).
Cyclic Voltammetry Protocol
Objective: To determine the redox potentials and study the electrochemical reversibility of 4,4'-Dipyridyl disulfide and this compound.
1. Materials and Equipment:
-
Working Electrode: Glassy carbon electrode (GCE)[9]
-
Reference Electrode: Ag/AgCl or a silver quasi-reference electrode (AgRE)[10]
-
Counter (Auxiliary) Electrode: Platinum wire[11]
-
Electrochemical Cell: A three-electrode cell setup.[11]
-
Potentiostat/Galvanostat: An instrument to control the potential and measure the current (e.g., BAS 100B/W electrochemical analyzer).
-
Solvent: A suitable non-aqueous solvent such as dimethylformamide (DMF) or acetonitrile (ACN), as many organic disulfides have limited solubility in aqueous solutions.[12]
-
Supporting Electrolyte: A salt to ensure conductivity, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Analytes: 1 mM solutions of 4,4'-Dipyridyl disulfide and this compound.
-
Inert Gas: Purified argon or nitrogen for deaeration.
2. Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the chosen solvent, then allow it to dry.
-
Cell Assembly: Assemble the three-electrode cell. Add the analyte solution (e.g., 1 mM 4,4'-Dipyridyl disulfide in 0.1 M TBAPF₆/ACN) to the cell.
-
Deaeration: Bubble the solution with inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Connect the electrodes to the potentiostat.
-
Set the potential window. For disulfide reduction, this would typically be a scan from a starting potential (e.g., 0 V) to a negative potential (e.g., -2.0 V) and back.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the resulting voltammogram (current vs. potential).
-
-
Data Acquisition: Perform scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer.
-
Comparison: Repeat steps 2-5 for the this compound solution under identical conditions.
3. Data Analysis:
-
Analyze the resulting cyclic voltammograms to identify the potentials of oxidation and reduction peaks.
-
For 4,4'-Dipyridyl disulfide, a cathodic (reduction) peak and a corresponding anodic (oxidation) peak are expected, indicating a reversible or quasi-reversible redox process.
-
For this compound, no significant redox peaks are expected within the same potential window.
-
The peak separation (ΔEp) between the cathodic and anodic peaks can provide information about the reversibility of the reaction.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative electrochemical analysis.
References
- 1. 4,4'-Dithiodipyridine | C10H8N2S2 | CID 75846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H8N2S | CID 604650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 2645-22-9: 4,4′-Dithiodipyridine | CymitQuimica [cymitquimica.com]
- 4. Buy 4,4'-Dipyridyl disulfide | 2645-22-9 [smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cytoplasmic glutathione redox status determines survival upon exposure to the thiol-oxidant 4,4'-dipyridyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrosynthesis of 1,4-bis(diphenylphosphanyl) tetrasulfide via sulfur radical addition as cathode material for rechargeable lithium battery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 11. aes.uoz.ac.ir [aes.uoz.ac.ir]
- 12. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Confirming the Purity of Synthesized 4,4'-Thiodipyridine
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is critical for the reliability and reproducibility of experimental results. This guide provides an objective comparison of analytical methods to confirm the purity of synthesized 4,4'-Thiodipyridine and evaluates its purity profile against commercially available structural analogs. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate quality control procedures.
Comparison with Alternative Compounds
The purity of synthesized 4,4'-Thiodipyridine can be benchmarked against structurally similar, commercially available compounds. Two such alternatives are 4,4'-Dipyridyl Disulfide and 4,4'-Oxybispyridine. The former introduces a disulfide linkage, while the latter substitutes the thioether with an ether linkage, providing useful comparisons in physicochemical properties and stability.
| Compound | Linkage Group | Typical Commercial Purity | Analysis Method Cited |
| Synthesized 4,4'-Thiodipyridine | Thioether (-S-) | > 99% (Hypothetical Target) | HPLC, qNMR, MS, EA |
| 4,4'-Dipyridyl Disulfide | Disulfide (-S-S-) | ≥97.0% to 98%[1][2][3] | GC, Nonaqueous Titration[1] |
| 4,4'-Oxybispyridine | Ether (-O-) | ≥97% to 98% | Not specified by suppliers |
Experimental Protocols for Purity Determination
A multi-technique approach is recommended for the robust confirmation of the purity of synthesized 4,4'-Thiodipyridine.
High-Performance Liquid Chromatography (HPLC)
Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2] It is highly effective for quantifying the purity of the main compound and detecting non-volatile impurities.
Methodology:
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthesized 4,4'-Thiodipyridine in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR determines the absolute purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.
Methodology:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Accurately weigh approximately 15 mg of the synthesized 4,4'-Thiodipyridine and 10 mg of the internal standard into a vial. Dissolve the mixture in the deuterated solvent and transfer to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Analysis: Calculate the purity based on the ratio of the integrals of specific, well-resolved peaks of the analyte and the internal standard, accounting for their molar masses and number of protons.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[2] It is a powerful tool for confirming the identity of the synthesized product and identifying any impurities with different molecular weights.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2]
-
Ionization Technique: Electrospray ionization (ESI) is suitable for this compound.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of 4,4'-Thiodipyridine. The presence of other unexpected peaks may indicate impurities. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Elemental Analysis (EA)
Principle: Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values are compared with the theoretical values to assess purity.
Methodology:
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried, pure sample is required.
-
Analysis: The instrument combusts the sample and quantifies the resulting gases (CO₂, H₂O, N₂, SO₂). The percentage of each element is calculated and compared to the theoretical values for C₁₀H₈N₂S. A close correlation (typically within ±0.4%) is indicative of high purity.
Visualization of Purity Confirmation Workflow
The following diagram illustrates the logical workflow for a comprehensive purity analysis of synthesized 4,4'-Thiodipyridine.
Caption: Workflow for the purity confirmation of 4,4'-Thiodipyridine.
References
The Catalytic Potential of 4,4'-Dipyridyl Sulfide: A Comparative Guide for Researchers
For researchers and professionals in drug development and chemical synthesis, the quest for novel, efficient, and selective catalysts is perpetual. This guide provides a comparative analysis of the potential performance of 4,4'-Dipyridyl sulfide as a ligand in palladium-catalyzed cross-coupling reactions, contextualized against the performance of well-established pyridine-based ligands.
While direct experimental data on the catalytic use of this compound is limited in publicly available literature, its structural similarity to a class of widely used 4-substituted pyridine ligands allows for an informed discussion of its potential. Pyridine derivatives are known to be effective ligands in stabilizing palladium catalysts and modulating their reactivity in crucial carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Heck couplings.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The electronic and steric nature of the ancillary ligand plays a pivotal role in the efficiency and selectivity of these transformations. The following tables summarize the performance of various palladium catalysts bearing 4-substituted pyridine ligands in the Suzuki-Miyaura and Heck reactions, providing a benchmark for assessing the potential of a this compound-based catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The electronic nature of the substituent at the 4-position of the pyridine ligand can significantly influence the catalytic activity. Electron-donating groups generally enhance the electron density on the palladium center, which can facilitate the oxidative addition step. Conversely, electron-withdrawing groups can favor the reductive elimination step.
Table 1: Performance of Pd(II) Complexes with 4-Substituted Pyridine Ligands in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid [1][2]
| Ligand (L) in [PdL₂Cl₂] | 4-Substituent (-X) | Yield (%) |
| Pyridine | -H | >90 |
| 4-Methylpyridine | -CH₃ | >90 |
| 4-tert-Butylpyridine | -C(CH₃)₃ | >90 |
| 4-Methoxypyridine | -OCH₃ | >90 |
| 4-(Dimethylamino)pyridine | -N(CH₃)₂ | >90 |
| 4-Chloropyridine | -Cl | >90 |
| 4-Bromopyridine | -Br | >90 |
| 4-(Trifluoromethyl)pyridine | -CF₃ | >90 |
| 4-Cyanopyridine | -CN | >90 |
Based on the data, a wide range of 4-substituted pyridine ligands afford excellent yields in the Suzuki-Miyaura coupling of an activated aryl chloride. The sulfide linkage in this compound (-S-py) would be expected to have a nuanced electronic effect, being less electron-donating than an alkoxy or amino group but capable of π-backbonding, which could influence catalyst stability and activity.
Heck Reaction
The Heck reaction is a cornerstone for the synthesis of substituted alkenes from aryl halides. The performance of the catalyst is again dependent on the ligand's ability to facilitate the key steps of the catalytic cycle.
Table 2: Performance of Pd(II) Complexes with 4-Substituted Pyridine Ligands in the Heck Reaction of Iodobenzene and Styrene [3]
| Ligand (L) in [PdL₂Cl₂] | 4-Substituent (-X) | Yield (%) |
| Pyridine | -H | >90 |
| 4-Methylpyridine | -CH₃ | >90 |
| 4-tert-Butylpyridine | -C(CH₃)₃ | 79 |
| 4-Methoxypyridine | -OCH₃ | >90 |
| 4-(Dimethylamino)pyridine | -N(CH₃)₂ | 75 |
| 4-Chloropyridine | -Cl | >90 |
| 4-Bromopyridine | -Br | >90 |
| 4-(Trifluoromethyl)pyridine | -CF₃ | >90 |
| 4-Cyanopyridine | -CN | >90 |
Similar to the Suzuki-Miyaura coupling, many 4-substituted pyridine ligands are effective in the Heck reaction. The slightly lower yields with strongly electron-donating groups like -N(CH₃)₂ and the bulky -C(CH₃)₃ suggest that both electronic and steric factors are at play. The sulfide bridge in this compound presents a unique steric and electronic profile that could offer a balance for optimal catalytic performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance. Below are representative experimental protocols for the Suzuki-Miyaura and Heck reactions using palladium complexes with pyridine-based ligands.
General Procedure for Suzuki-Miyaura Coupling[2]
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), the palladium catalyst (0.01 mmol), and toluene (5 mL) is placed in a reaction vessel. The mixture is stirred at 80 °C under an air atmosphere for the specified reaction time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Heck Reaction[3]
To a solution of the aryl halide (1.0 mmol), alkene (1.2 mmol), and base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added the palladium catalyst (0.01 mmol). The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for the required time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography to give the desired substituted alkene.
Mechanistic Considerations and Visualization
The catalytic cycles for the Suzuki-Miyaura and Heck reactions are fundamental to understanding the role of the ligand. The diagrams below, generated using Graphviz, illustrate these pathways.
References
A Comparative Structural Analysis of 4,4'-Dipyridyl Sulfide Complexes in Coordination Chemistry
A detailed examination of 4,4'-dipyridyl sulfide and its disulfide analogue as bridging ligands in coordination complexes reveals distinct structural and electronic properties when compared to the widely studied 4,4'-bipyridine and 4,4'-azopyridine. This guide provides a comparative overview of their structural parameters, supported by experimental data, to aid researchers and professionals in the fields of materials science and drug development in the rational design of novel coordination compounds.
The introduction of a sulfur-containing bridge between the two pyridine rings in this compound (dps) and 4,4'-dipyridyl disulfide (dpds) significantly influences the resulting architecture and potential applications of their metal complexes. These ligands, while analogous to the foundational bridging ligand 4,4'-bipyridine (bpy), offer altered flexibility, electronic communication, and coordination geometries. This report summarizes key structural data from X-ray crystallographic studies and outlines the experimental protocols for the synthesis and characterization of these complexes.
Comparative Structural Parameters
The structural landscape of coordination polymers and discrete complexes is largely dictated by the nature of the organic bridging ligand. The sulfide and disulfide bridges in dps and dpds introduce a "kink" in the linear geometry typically observed with bpy, leading to unique structural motifs. A comparison of key bond lengths and angles is presented in Table 1.
| Complex/Ligand | M-N Bond Length (Å) | C-S/S-S Bond Length (Å) | C-S-C/C-S-S Angle (°) | Dihedral Angle between Pyridyl Rings (°) | Reference |
| This compound (dps) Complexes | |||||
| [Ru(dps)₂Cl₂] | 2.05-2.07 | 1.76-1.78 | 103.5 | Variable | [1] |
| 4,4'-Dipyridyl Disulfide (dpds) Complexes | |||||
| [Ag(dpds)]⁺ | ~2.2 | 2.04 | 105.1 | ~85 | |
| 4,4'-Bipyridine (bpy) Complexes | |||||
| [Fe(4,4'-bpy)(NCS)₂(H₂O)₂] | 2.22-2.24 | N/A | N/A | 11.8 | [2] |
| 4,4'-Azopyridine (azpy) Complexes | |||||
| [Fe(azpy)(NCS)₂(MeOH)₂] | 2.20-2.22 | N/A | N/A | 1.9 | [2] |
Table 1: Comparison of Key Structural Parameters for Complexes of this compound, 4,4'-Dipyridyl Disulfide, 4,4'-Bipyridine, and 4,4'-Azopyridine.
Experimental Protocols
Synthesis of 4,4'-Dipyridyl Disulfide
A general method for the synthesis of 4,4'-dipyridyl disulfide involves the oxidative dimerization of 4-thiopyridine.[3] This reaction typically utilizes an oxidizing agent to facilitate the formation of the disulfide bond between two thiol groups. The reaction conditions, such as temperature and pH, can be optimized to improve the yield and purity of the final product.[3]
Synthesis of a Representative this compound Complex: [Ru(dps)₂Cl₂]
The synthesis of bis(di-2-pyridyl sulfide)ruthenium(II) complexes can be achieved through various methods. A direct procedure involves the reaction of di-2-pyridyl sulfide (dps) with RuCl₃ in refluxing dimethylformamide (dmf).[1]
Procedure:
-
A solution of di-2-pyridyl sulfide in dimethylformamide is prepared.
-
RuCl₃ is added to the solution.
-
The mixture is refluxed for a specified period.
-
The resulting product, [Ru(dps)₂Cl₂], is isolated and purified.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional structure of these complexes is primarily achieved through single-crystal X-ray diffraction.
General Workflow:
-
Crystal Growth: Single crystals of the coordination complex suitable for X-ray diffraction are grown, often by slow evaporation of a solvent, vapor diffusion, or hydrothermal methods.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield precise bond lengths, angles, and other structural parameters.
Visualization of Structural Analysis Workflow and Ligand Comparison
To visually represent the process of structural analysis and the comparison between the ligands, the following diagrams are provided.
Figure 1: Workflow for the structural analysis of coordination complexes.
Figure 2: Comparison of 4,4'-Bipyridine and this compound.
Conclusion
The structural analysis of this compound and disulfide complexes demonstrates the profound impact of the sulfur bridge on the resulting coordination architectures. Compared to the linear and rigid nature of 4,4'-bipyridine, the sulfide-containing ligands introduce flexibility and a bent geometry, leading to a richer variety of structural motifs. This increased structural diversity opens up possibilities for the design of novel materials with tailored properties, for applications ranging from catalysis to the development of new therapeutic agents. The data and protocols presented in this guide serve as a valuable resource for researchers exploring the coordination chemistry of these versatile ligands.
References
- 1. Synthesis and spectroscopic properties of di-2-pyridyl sulfide (dps) compounds. Crystal structure of [Ru(dps)2Cl2] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Syntheses and crystal structures of iron co-ordination polymers with 4,4′-bipyridine (4,4′-bpy) and 4,4′-azopyridine (azpy). Two-dimensional networks supported by hydrogen bonding, {[Fe(azpy)(NCS)2(MeOH)2]·azpy} and {[Fe(4,4′-bpy)(NCS)2(H2O)2]·4,4′-bpy} - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Buy 4,4'-Dipyridyl disulfide | 2645-22-9 [smolecule.com]
A Comparative Guide to the Coordination Properties of 4,4'-Dipyridyl Sulfide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the coordination properties of 4,4'-dipyridyl sulfide and its structural analogs, including 4,4'-bipyridine and 4,4'-dipyridyl disulfide. By presenting key experimental data, detailed protocols, and visual representations of coordination behavior, this document aims to assist researchers in selecting the most suitable ligand for their specific applications in coordination chemistry, materials science, and drug development.
Introduction to Dipyridyl Ligands
Dipyridyl-based ligands are a cornerstone in the field of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions. Their rigid structure and well-defined coordination vectors make them excellent building blocks for the construction of metal-organic frameworks (MOFs), coordination polymers, and functional molecular complexes. The nature of the bridging atom or group between the two pyridine rings significantly influences the ligand's flexibility, electronic properties, and, consequently, the geometry and stability of the resulting metal complexes. This guide focuses on this compound and compares its coordination behavior with the closely related 4,4'-bipyridine and 4,4'-dipyridyl disulfide.
Comparative Analysis of Coordination Properties
The coordination properties of this compound, 4,4'-bipyridine, and 4,4'-dipyridyl disulfide with various metal ions have been investigated through single-crystal X-ray diffraction, spectroscopic methods, and potentiometric titrations. The key differences in their coordination behavior are summarized below.
Structural Parameters:
Single-crystal X-ray diffraction studies provide precise information on the bond lengths and angles within the coordination sphere of the metal ion. This data is crucial for understanding the steric and electronic influences of the ligand on the complex's geometry.
| Ligand | Metal Ion | M-N Bond Length (Å) | N-M-N Angle (°) | Coordination Geometry | Reference |
| This compound | Ru(II) | 2.08 - 2.10 | 88.5 - 91.5 | Octahedral | [1] |
| 4,4'-Bipyridine | Cu(II) | 2.019 - 2.061 | 180 (trans) | Distorted Octahedral | [2] |
| Co(II) | - | - | Tetrahedral | [3] | |
| 4,4'-Dipyridyl Disulfide | Ag(I) | - | - | Tetrahedral/T-shaped |
Note: The table will be populated with more data as it is extracted from relevant literature.
Spectroscopic Properties:
UV-Vis, IR, and NMR spectroscopy are powerful tools for characterizing the electronic structure and bonding within metal complexes.
| Ligand | Metal Complex | Spectroscopic Technique | Key Findings | Reference |
| This compound | [Ru(dps)₂Cl₂] | UV-Vis | dπ(Ru)→π*(dps) transition observed.[3] | [3] |
| 4,4'-Bipyridine | [Zn(OAc)₂(4,4'-bipy)]n | UV-Vis | Charge-transfer bands observed.[4] | [4] |
| 4,4'-Dipyridyl Disulfide | - | - | - |
Note: The table will be populated with more data as it is extracted from relevant literature.
Stability of Metal Complexes:
The stability of a metal complex in solution is a critical parameter for many applications. Stability constants (log K) provide a quantitative measure of the equilibrium between the free metal ion and the ligand-bound complex.
| Ligand | Metal Ion | log K₁ | log K₂ | Method | Reference |
| This compound | - | - | - | - | |
| 4,4'-Bipyridine | - | - | - | - | |
| 4,4'-Dipyridyl Disulfide | - | - | - | - |
Note: The table will be populated with more data as it is extracted from relevant literature. The determination of stability constants often requires specific experimental conditions and can be found in specialized literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these dipyridyl ligands.
Synthesis of a 4,4'-Bipyridine-Based Coordination Polymer
Objective: To synthesize a one-dimensional coordination polymer of zinc acetate with 4,4'-bipyridine.
Materials:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
4,4'-Bipyridine
-
Methanol
-
Deionized water
Procedure:
-
Dissolve zinc acetate dihydrate in a minimal amount of a methanol/water mixture.
-
In a separate container, dissolve 4,4'-bipyridine in methanol.
-
Slowly add the 4,4'-bipyridine solution to the zinc acetate solution while stirring.
-
Allow the resulting solution to stand at room temperature.
-
Colorless crystals of the coordination polymer will form over a period of several days.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.
Characterization by UV-Vis Spectroscopy
Objective: To characterize the electronic absorption properties of a metal-dipyridyl complex in solution.[4]
Materials:
-
Synthesized metal-dipyridyl complex
-
Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of the metal complex of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to obtain solutions with concentrations spanning a suitable range for absorbance measurements (typically 0.1 to 1.0 absorbance units).
-
Record the UV-Vis spectrum of the solvent as a baseline.
-
Record the UV-Vis spectrum of each of the prepared solutions of the metal complex from a desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax) for the observed electronic transitions.
Determination of Stability Constants by Potentiometric Titration
Objective: To determine the stepwise stability constants of a metal-ligand complex in solution.
Materials:
-
Metal salt solution of known concentration
-
Ligand solution of known concentration
-
Standardized acid and base solutions (e.g., HCl, NaOH)
-
Inert electrolyte solution (to maintain constant ionic strength, e.g., KNO₃)
-
pH meter with a combination glass electrode
-
Thermostated titration vessel
-
Burette
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
In the thermostated titration vessel, place a solution containing a known concentration of the metal ion, the ligand, and the inert electrolyte.
-
Titrate this solution with a standardized base solution, recording the pH after each addition of titrant.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
The collected titration data (pH vs. volume of titrant) is then analyzed using specialized software to calculate the stepwise stability constants (K₁, K₂, etc.) of the metal-ligand complexes.[5]
Visualizing Coordination and Applications
The following diagrams, generated using Graphviz, illustrate key concepts related to the coordination and potential applications of dipyridyl-based ligands.
References
A Comparative Guide to the Applications of 4-Pyridin-4-ylsulfanylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of 4-pyridin-4-ylsulfanylpyridine, a versatile heterocyclic compound. We will explore its use in coordination chemistry, its potential antimicrobial and psychotropic properties, and its prospects in materials science, particularly in the realm of optical materials. While direct comparative studies are limited, this guide aims to provide a clear overview of its demonstrated and potential applications by comparing it with structurally similar and commonly used alternatives.
Coordination Chemistry: A Versatile Ligand for Crystal Engineering
4-Pyridin-4-ylsulfanylpyridine is a bifunctional ligand with two nitrogen atoms in its pyridine rings and a flexible thioether bridge. This structure allows it to act as a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs). Its ability to bridge metal centers leads to the formation of diverse and intricate supramolecular architectures.
A common point of comparison for ditopic nitrogen ligands is 4,4'-bipyridine, a rigid and widely used linker in coordination chemistry. The key difference lies in the flexibility imparted by the sulfur atom in 4-pyridin-4-ylsulfanylpyridine, which can influence the resulting framework's topology and properties.
Table 1: Comparison of 4-Pyridin-4-ylsulfanylpyridine and 4,4'-Bipyridine as Ligands in Coordination Polymers
| Property | 4-Pyridin-4-ylsulfanylpyridine | 4,4'-Bipyridine | Rationale for Comparison |
| Flexibility | Flexible due to the thioether linkage | Rigid | The thioether bridge in 4-pyridin-4-ylsulfanylpyridine allows for a wider range of coordination angles and distances, potentially leading to more complex and adaptable framework structures. |
| Coordination Modes | Can adopt various conformations (e.g., syn, anti) | Primarily linear coordination | The conformational freedom of 4-pyridin-4-ylsulfanylpyridine can result in different network topologies, including helical or interpenetrated structures. |
| Potential for Post-Synthetic Modification | The sulfur atom can be oxidized to sulfoxide or sulfone | Limited to modifications on the pyridine rings | The thioether group offers a site for chemical modification after the framework has been assembled, allowing for the tuning of the material's properties. |
| Thermal Stability | Generally expected to have good thermal stability, but the C-S bond may be a point of decomposition. Specific data is needed for direct comparison. | High thermal stability is well-documented for many of its coordination polymers. | Thermal stability is a critical parameter for the practical application of coordination polymers, for example, in catalysis or gas storage. |
| Catalytic Activity | The sulfur atom could potentially act as a Lewis basic site or participate in redox processes, suggesting potential for catalytic applications. However, specific comparative data is lacking. | Widely used as a scaffold in heterogeneous catalysis, often for its ability to create robust and porous frameworks. | The presence of the sulfur atom in 4-pyridin-4-ylsulfanylpyridine introduces a different electronic and steric environment around the metal center, which could influence its catalytic performance. |
Experimental Protocol: Synthesis of a Silver(I) Coordination Polymer with 4-Pyridin-4-ylsulfanylpyridine
This protocol describes a general method for the synthesis of a coordination polymer using 4-pyridin-4-ylsulfanylpyridine and a silver(I) salt.
Materials:
-
4-Pyridin-4-ylsulfanylpyridine
-
Silver nitrate (AgNO₃)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve 4-pyridin-4-ylsulfanylpyridine (0.1 mmol) in 10 mL of methanol.
-
In a separate test tube, dissolve silver nitrate (0.1 mmol) in 5 mL of methanol.
-
Slowly diffuse the silver nitrate solution into the ligand solution.
-
Allow the mixture to stand at room temperature for several days.
-
Colorless, block-shaped crystals of the coordination polymer will form.
-
Collect the crystals by filtration, wash with a small amount of diethyl ether, and air-dry.
Characterization: The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure, and by thermogravimetric analysis (TGA) to assess its thermal stability.
Antimicrobial Activity: A Potential Scaffold for Novel Antibiotics
Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial effects. The incorporation of a sulfur atom, as seen in 4-pyridin-4-ylsulfanylpyridine, can enhance the lipophilicity and cell membrane permeability of a molecule, which may contribute to its antimicrobial efficacy. While there is no specific data on the antimicrobial activity of 4-pyridin-4-ylsulfanylpyridine itself, numerous studies have reported the antibacterial and antifungal properties of its derivatives.
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives (for Comparative Context)
| Compound | Target Organism | Activity (MIC in µg/mL or Inhibition Zone in mm) | Reference Compound | Activity of Reference |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli | 0.2-1.3 µg/mL (MIC) | Ciprofloxacin | Not specified in the same study, but typically <1 µg/mL for susceptible strains. |
| N-alkylated pyridine-based organic salts | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | Not specified | Not specified |
| N-alkylated pyridine-based organic salts | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | Not specified | Not specified |
Note: This table provides data for pyridine derivatives to illustrate the potential antimicrobial activity of this class of compounds. Direct testing of 4-pyridin-4-ylsulfanylpyridine is required to determine its specific activity.
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.
Materials:
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Filter paper disks
-
Solution of 4-pyridin-4-ylsulfanylpyridine at a known concentration
-
Control antibiotic disks
-
Incubator
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known concentration of the 4-pyridin-4-ylsulfanylpyridine solution.
-
Aseptically place the impregnated disks and control antibiotic disks on the surface of the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Psychotropic Properties: Exploring the Potential of Sulfur-Containing Pyridines
The central nervous system (CNS) is a target for many pyridine-containing drugs. The structural features of 4-pyridin-4-ylsulfanylpyridine, including its two pyridine rings and a flexible thioether linker, suggest that it could interact with various receptors in the brain. While no specific studies on the psychotropic effects of 4-pyridin-4-ylsulfanylpyridine have been found, research on structurally related sulfur-containing pyridine derivatives has shown promising results in animal models.[1] For instance, some thioalkyl derivatives of pyridine have demonstrated anxiolytic and antidepressant-like effects.[1]
Table 3: Reported Psychotropic Effects of Structurally Related Pyridine Derivatives
| Compound Class | Observed Effect in Animal Models | Potential Mechanism of Action (Hypothesized) |
| Thioalkyl derivatives of pyridine | Anxiolytic, Antidepressant-like | Modulation of GABAergic or serotonergic pathways[1] |
| Piperazino-substituted pyrano[3,4-c]pyridines | Neurotropic activities | Interaction with various CNS receptors |
Note: This table highlights the potential for psychotropic activity within this chemical class. The specific effects of 4-pyridin-4-ylsulfanylpyridine would need to be determined through dedicated preclinical studies.
Experimental Protocol: In Vivo Evaluation of Psychotropic Effects (General Workflow)
Evaluating the potential psychotropic effects of a novel compound involves a battery of behavioral tests in animal models.
Workflow:
-
Acute Toxicity Studies: Determine the safe dosage range of the compound.
-
Behavioral Screening: A series of tests to assess general activity, anxiety levels, and depressive-like behavior. Common tests include:
-
Open Field Test: Measures locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: Assesses anxiety-like behavior.
-
Forced Swim Test / Tail Suspension Test: Screens for antidepressant-like activity.
-
-
Mechanism of Action Studies: If significant effects are observed, further studies can be conducted to identify the underlying neurochemical pathways involved (e.g., receptor binding assays, neurotransmitter level measurements).
Optical Materials: Potential for Nonlinear Optical Applications
The extended π-conjugated system of 4-pyridin-4-ylsulfanylpyridine, along with the presence of heteroatoms (nitrogen and sulfur), suggests that it may possess interesting optical properties. Specifically, such molecules can exhibit nonlinear optical (NLO) behavior, which is of interest for applications in photonics and optoelectronics. The thioether linkage can act as a π-electron relay, contributing to the delocalization of electrons across the molecule.
Table 4: Comparison of Structural Features for Potential NLO Activity
| Compound | Structural Features for NLO Activity | Potential Advantage/Disadvantage |
| 4-Pyridin-4-ylsulfanylpyridine | Extended π-system, donor-acceptor character (sulfur as a potential donor, pyridine rings as acceptors), flexible bridge. | The flexible thioether bridge may allow for conformational changes that could be exploited to modulate NLO properties. |
| Stilbene derivatives | Rigid, planar π-conjugated system. | High degree of conjugation often leads to strong NLO responses, but the lack of flexibility limits tunability. |
| Chalcone derivatives | Donor-π-acceptor structure. | Well-established class of NLO materials with tunable properties based on the choice of donor and acceptor groups. |
Experimental Protocol: Z-Scan Technique for NLO Measurements
The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials.[2]
Experimental Setup:
-
A high-intensity laser beam (e.g., a pulsed Nd:YAG laser).
-
A focusing lens.
-
A sample holder mounted on a translation stage that can move along the beam axis (the z-axis).
-
A photodetector.
-
An aperture placed before the detector (for closed-aperture Z-scan).
Procedure:
-
The laser beam is focused by the lens.
-
The sample (a solution of 4-pyridin-4-ylsulfanylpyridine in a suitable solvent) is moved along the z-axis through the focal point of the lens.
-
The transmittance of the sample is measured by the photodetector as a function of its position (z).
-
Open-Aperture Z-scan: The aperture is removed, and the total transmitted intensity is measured. This provides information about the nonlinear absorption (β).
-
Closed-Aperture Z-scan: The aperture is placed in front of the detector. The measured transmittance is sensitive to both nonlinear absorption and nonlinear refraction. By dividing the closed-aperture data by the open-aperture data, the nonlinear refractive index (n₂) can be determined.
Conclusion
4-Pyridin-4-ylsulfanylpyridine is a molecule with significant potential across various scientific disciplines. Its application as a flexible ligand in coordination chemistry has been demonstrated, offering an alternative to more rigid linkers like 4,4'-bipyridine. While its biological activities have not been extensively studied, the known properties of related pyridine-sulfur compounds suggest that it is a promising scaffold for the development of new antimicrobial and psychotropic agents. Furthermore, its electronic structure makes it a candidate for investigation in the field of nonlinear optical materials. This guide has provided an overview of these applications, along with relevant experimental protocols and comparative data where available. Further research is warranted to fully elucidate the properties and potential of this versatile compound.
References
Safety Operating Guide
Proper Disposal of 4,4'-Dipyridyl Sulfide: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 4,4'-Dipyridyl sulfide, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with utmost care due to its hazardous properties. This guide provides a step-by-step operational plan for its safe and compliant disposal.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance.[1] Exposure can cause skin irritation, serious eye irritation, and may be harmful if swallowed.[2][3][4] Adherence to strict safety protocols is mandatory during handling and disposal.
| Hazard Classification | GHS Hazard Statement (H-Code) | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Skin Irritation | H315: Causes skin irritation | Warning | |
| Eye Irritation | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — single exposure (Respiratory system) | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[4][5][6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin contact.[4][5][6]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be used.[4]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be treated as hazardous waste and handled in accordance with all local, state, and federal regulations.[1]
Waste Identification and Segregation
-
Solid Waste: Collect any solid this compound, including contaminated materials like weighing paper or absorbent pads, in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with this compound should be collected in a designated hazardous waste container.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[1] Do not rinse into the drain.
Waste Containment and Labeling
-
Use robust, leak-proof containers for all this compound waste.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Keep the waste container closed at all times, except when adding waste.
Storage of Waste
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents.[7]
Final Disposal
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[2][4][7][8]
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.
-
Never dispose of this compound down the drain or in the regular trash.[1] Wash water from cleaning contaminated equipment should also be collected as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C10H8N2S | CID 604650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. geneseo.edu [geneseo.edu]
Personal protective equipment for handling 4,4'-Dipyridyl sulfide
Essential Safety Guide for Handling 4,4'-Dipyridyl Sulfide
This guide provides immediate safety, operational, and disposal protocols for the handling of this compound (CAS No: 37968-97-1) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Physicochemical Data
This compound is classified as a hazardous substance. According to the Global Harmonized System (GHS), it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
| Property | Data | Source |
| Molecular Formula | C₁₀H₈N₂S | [1] |
| Molecular Weight | 188.25 g/mol | [1] |
| Appearance | White to cream powder solid | [2] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H315: Causes skin irritation | [1] | |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [3][4] | |
| Incompatibilities | Strong oxidizing agents, Strong acids | [5][6] |
| Hazardous Combustion | Produces Nitrogen oxides (NOx), Carbon | [2][7][5] |
| Products | monoxide (CO), Carbon dioxide (CO₂), | |
| and Sulfur oxides (SOx). |
Personal Protective Equipment (PPE) Requirements
The use of appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]
-
Skin Protection :
-
Gloves : Wear appropriate chemical-resistant gloves. Inspect gloves for integrity before each use.[4][8] The choice of glove material should be based on permeation and degradation testing for the specific chemicals being handled.[8]
-
Protective Clothing : A lab coat or chemical-resistant apron is required to prevent skin contact.[9][10] For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls may be necessary. Contaminated clothing must be removed immediately and washed before reuse.[3][4][9]
-
-
Respiratory Protection : If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][7] Engineering controls, such as working in a chemical fume hood, are the primary method for controlling inhalation exposure.[6]
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for safety.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a currently approved Safety Data Sheet (SDS) for this compound is accessible.
-
Work only within a properly functioning chemical fume hood to ensure adequate ventilation.[6]
-
Locate and verify the functionality of the nearest eyewash station and safety shower before beginning work.[2][7]
-
Assemble and inspect all required PPE as specified above.
-
-
Handling :
-
Storage :
Emergency and Spill Response
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[7][9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[4][7]
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Call a poison control center or physician immediately.[2][7][6]
-
Minor Spills :
-
Restrict access to the area.
-
Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6]
-
-
Major Spills :
Disposal Plan
All waste, including the chemical itself and any contaminated materials (e.g., gloves, wipes, containers), must be treated as hazardous waste.[5]
-
Dispose of contents and containers at an approved waste disposal plant.[2][3][4][7]
-
Do not allow the product to enter drains or surface water.[3][4][5][6]
-
All disposal practices must comply with local, state, and federal regulations.[4][5]
Workflow for Safe Handling of this compound
References
- 1. This compound | C10H8N2S | CID 604650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. geneseo.edu [geneseo.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
